4-Methyl-5-oxohexanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-oxohexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(7(2)9)4-3-5-8/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVJJSXURDQKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC#N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468635 | |
| Record name | 4-Methyl-5-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10413-01-1 | |
| Record name | 4-Methyl-5-oxohexanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10413-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-5-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-Methyl-5-oxohexanenitrile" chemical properties and structure
An In-depth Technical Guide to 4-Methyl-5-oxohexanenitrile
This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, geared towards researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
This compound is a functionalized nitrile possessing both a ketone and a nitrile group. Its chemical structure and various identifiers are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1][] |
| CAS Number | 10413-01-1[1][3][4][5] |
| Molecular Formula | C7H11NO[1][][3] |
| SMILES | CC(CCC#N)C(=O)C[1][] |
| InChI | InChI=1S/C7H11NO/c1-6(7(2)9)4-3-5-8/h6H,3-4H2,1-2H3[1][][3][6] |
| InChIKey | NWVJJSXURDQKFU-UHFFFAOYSA-N[1][][6] |
| Synonyms | 3-(2-Cyanoethyl)-2-butanone, 4-Methyl-5-oxocapronitrile, 4-methyl-5-oxo-hexanenitrile, Hexanenitrile, 4-methyl-5-oxo-[5][6] |
Physicochemical Properties
The known physical and chemical properties of this compound are detailed in the following table. It should be noted that some of these values are calculated rather than experimentally determined.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 125.17 g/mol | PubChem[1] |
| Boiling Point | 115 °C at 15 Torr | CAS Common Chemistry |
| Calculated Boiling Point | 235.0 °C at 760 mmHg | ChemBlink |
| Density | 0.948 g/cm³ at 25 °C | CAS Common Chemistry |
| Calculated Flash Point | 95.9 °C | ChemBlink |
| XLogP3 | 0.5 | PubChem[1][7] |
| Hydrogen Bond Donor Count | 0 | PubChem[1][7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1][7] |
| Rotatable Bond Count | 3 | PubChem[1][7] |
| Topological Polar Surface Area | 40.9 Ų | PubChem[1] |
Experimental Protocols
Synthesis of this compound
A primary method for the synthesis of this compound is the base-catalyzed reaction of methyl ethyl ketone with acrylonitrile.[8] This reaction is a cyanoethylation of the ketone.
Objective: To synthesize this compound with high yield and purity.
Materials:
-
Methyl ethyl ketone (Butanone)
-
Acrylonitrile
-
Strong base catalyst (e.g., potassium hydroxide, sodium hydroxide)
-
Solvent (optional, the reaction can be run neat)
Procedure:
-
A reaction vessel, such as a round bottom flask or an autoclave, is equipped with a stirrer, thermometer, and a condenser.[8]
-
Methyl ethyl ketone and acrylonitrile are charged into the reactor. A molar excess of the ketone is typically used.[8]
-
A catalytic amount of a strong base is added to the mixture while stirring. The base can be added as a solid or in solution.[8]
-
The reaction mixture is heated to a specific temperature (e.g., up to 140-180°C) and maintained for several hours to ensure the completion of the reaction.[8]
-
The progress of the reaction can be monitored by techniques such as gas chromatography to determine the conversion of reactants and the selectivity towards the desired product.[8]
-
Upon completion, the reaction mixture is cooled, and the catalyst is neutralized.
-
The product, this compound, can be purified from the reaction mixture by distillation under reduced pressure.
Note on Purity: This compound is a precursor for the synthesis of 2,3,5-trimethyl pyridine, which is a starting material for certain pharmaceutical products.[8] Therefore, achieving high purity and minimizing the formation of isomers is crucial.[8]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic and Biological Data
Detailed experimental protocols for the spectroscopic analysis (NMR, IR, Mass Spectrometry) of this compound are not widely available in peer-reviewed literature, though some vendors may provide this data upon request.[9] Similarly, there is a lack of published research on the specific biological activities or signaling pathways associated with this compound. Its primary relevance in the context of drug development appears to be as an intermediate in the synthesis of other pharmaceutically active molecules.[8]
References
- 1. This compound | C7H11NO | CID 11564477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 4-METHYL-5-OXO-HEXANENITRILE | 10413-01-1 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. lookchem.com [lookchem.com]
- 8. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 9. 10413-01-1|4-Methyl-5-oxo-hexanenitrile|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 4-Methyl-5-oxohexanenitrile (CAS: 10413-01-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-5-oxohexanenitrile (CAS Number: 10413-01-1), a bifunctional organic compound containing both a nitrile and a ketone group. This document consolidates available data on its chemical and physical properties, outlines a general synthesis methodology, and discusses relevant analytical and purification techniques. While this compound holds potential as a building block in organic synthesis, it is important to note that, as of the date of this publication, there is no publicly available information regarding its biological activity, specific applications in drug development, or its interaction with signaling pathways.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid. Its key chemical and physical properties are summarized in the table below for easy reference. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 10413-01-1 | |
| Molecular Formula | C₇H₁₁NO | |
| Molecular Weight | 125.17 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 3-(2-Cyanoethyl)-2-butanone, 4-Methyl-5-oxocapronitrile | |
| Boiling Point | 115 °C at 15 Torr | |
| Density | 0.948 g/cm³ at 25 °C | |
| Appearance | Colorless to pale yellow liquid | General Supplier Information |
| Solubility | Soluble in most organic solvents | Inferred from structure |
| InChI Key | NWVJJSXURDQKFU-UHFFFAOYSA-N | |
| Canonical SMILES | CC(C(=O)C)CCC#N |
Synthesis
The primary route for the synthesis of this compound is the base-catalyzed Michael addition of butanone (methyl ethyl ketone) to acrylonitrile. This reaction is a classic example of a conjugate addition where a carbanion, generated from the ketone, attacks the β-carbon of the α,β-unsaturated nitrile.
General Experimental Protocol: Michael Addition
Materials:
-
Butanone (Methyl Ethyl Ketone - MEK)
-
Acrylonitrile
-
A strong base catalyst (e.g., sodium ethoxide, potassium tert-butoxide, or a phase-transfer catalyst with NaOH)
-
Anhydrous, aprotic solvent (e.g., ethanol, tert-butanol, or a non-polar solvent for phase-transfer catalysis)
-
Quenching agent (e.g., dilute aqueous acid like HCl)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Procedure:
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with the base catalyst and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Butanone is added to the reaction mixture. The mixture is then cooled in an ice bath. Acrylonitrile is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction is quenched by the slow addition of a dilute aqueous acid until the mixture is neutral. The product is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of this compound via Michael addition.
Purification
The crude this compound obtained after synthesis typically requires purification to remove unreacted starting materials, catalyst residues, and byproducts.
Recommended Purification Protocol: Vacuum Distillation
Given its relatively high boiling point, vacuum distillation is the preferred method for purifying this compound.
Procedure:
-
The crude product is transferred to a round-bottom flask suitable for distillation.
-
A vacuum distillation apparatus is assembled, including a fractionating column to improve separation.
-
The system is slowly evacuated to the desired pressure (e.g., 15 Torr).
-
The flask is heated gently in an oil bath.
-
Fractions are collected based on their boiling point. The main fraction, corresponding to this compound, should distill at approximately 115 °C at 15 Torr.
Analytical Methods
The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitrile (C≡N) and ketone (C=O) functional groups. The nitrile stretch is typically observed in the range of 2240-2260 cm⁻¹, and the ketone carbonyl stretch appears around 1715 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. Expected signals would include those for the methyl groups, the methylene groups, and the methine proton adjacent to the ketone.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbon (around 120 ppm), the carbonyl carbon (above 200 ppm), and the various aliphatic carbons.
-
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of this compound and identifying any impurities.
General GC-MS Protocol:
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC.
-
Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used. The oven temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
-
Detection: The mass spectrometer will detect the eluting compounds, and the resulting mass spectrum will show the molecular ion peak (m/z = 125) and a characteristic fragmentation pattern that can be used to confirm the structure.
Diagram of the Analytical Workflow:
Caption: Analytical workflow for the characterization of this compound.
Biological Activity and Applications in Drug Development
Extensive searches of scientific literature and chemical databases have been conducted to identify any reported biological activity or applications of this compound in drug discovery and development. To date, no studies have been found that describe its biological effects, its interaction with any signaling pathways, or its use as a pharmaceutical intermediate. The absence of such data suggests that this compound may be a relatively unexplored chemical entity in the context of medicinal chemistry and pharmacology. Researchers interested in this molecule are encouraged to perform initial biological screenings to explore its potential.
Safety Information
While a comprehensive safety profile is not available, based on its chemical structure (containing a nitrile group), this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Nitrile compounds can be toxic and may be irritants.
Conclusion
This compound is a readily synthesizable organic compound with two reactive functional groups, making it a potentially useful building block for more complex molecules. This guide has provided a summary of its known properties and general procedures for its preparation, purification, and analysis. The significant gap in the literature regarding its biological activity presents an opportunity for new research endeavors. Future studies are warranted to explore the potential of this and related keto-nitriles in medicinal chemistry and other scientific disciplines.
"4-Methyl-5-oxohexanenitrile" IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Synonyms
The compound with the structure corresponding to "4-Methyl-5-oxohexanenitrile" is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1][2] This nomenclature clearly defines its chemical structure, indicating a six-carbon nitrile chain (hexanenitrile) with a methyl group on the fourth carbon and a ketone (oxo group) on the fifth carbon.
This chemical entity is also known by several synonyms in commercial and scientific literature. These alternative names are crucial for comprehensive literature and database searches.
Common Synonyms:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | [1][3][4] |
| Molecular Weight | 125.17 g/mol | [1][3][4] |
| CAS Number | 10413-01-1 | [1][3][4] |
| Boiling Point | 115 °C at 15 Torr | |
| Density | 0.948 g/cm³ at 25 °C | |
| InChI Key | NWVJJSXURDQKFU-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(CCC#N)C(=O)C | [1] |
Synthesis and Experimental Protocols
General Synthesis Route
A general method for the preparation of 5-oxohexane nitriles, including this compound, involves the reaction of a methyl ketone with an α,β-unsaturated nitrile.[7] This reaction is conducted in the presence of a catalytically effective amount of a strong base.[7] This synthetic approach is a practical pathway for obtaining this class of compounds, which serve as valuable starting materials for pharmaceutical and agrochemical intermediates.[7]
Caption: General reaction scheme for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is no available information in the reviewed literature regarding the involvement of this compound in any specific biological signaling pathways. Its primary utility appears to be as a chemical intermediate in the synthesis of other molecules, such as pyridines, which may have pharmaceutical applications.[7] Further research would be required to elucidate any potential biological activity of this compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Hexanenitrile, 5-oxo- | SIELC Technologies [sielc.com]
- 3. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. nbinno.com [nbinno.com]
- 7. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
"4-Methyl-5-oxohexanenitrile" physical and chemical data
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-oxohexanenitrile, with the CAS Registry Number 10413-01-1, is a bifunctional organic compound containing both a ketone and a nitrile group.[1][2][3][4] Its structure lends itself to a variety of chemical transformations, making it a potentially valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the available physical, chemical, and safety data for this compound, intended to support research and development activities.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that some of these data are calculated rather than experimentally determined and should be considered as estimates.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Registry Number | 10413-01-1 | [1][2][3][4] |
| Molecular Formula | C₇H₁₁NO | [1][2][3] |
| Molecular Weight | 125.17 g/mol | [1][] |
| IUPAC Name | This compound | [] |
| Synonyms | 3-(2-Cyanoethyl)-2-butanone, 4-Methyl-5-oxocapronitrile | [1][3] |
| Boiling Point | 115 °C at 15 Torr; 54 °C at 0.2 Torr | [1][6] |
| Density | 0.948 g/cm³ at 25 °C; 0.951 g/cm³ at 25 °C | [1][6] |
| Melting Point | Not available | [3] |
| Flash Point | 95.941 °C (calculated) | [7] |
| Refractive Index | 1.423 (calculated) | [7] |
| LogP | 1.51528 (calculated) | [8] |
| Topological Polar Surface Area (TPSA) | 40.9 Ų | [2] |
Synthesis and Purification
General Synthesis: Michael Addition
The primary synthetic route to this compound is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[9][10][11][12] In this case, the enolate of methyl ethyl ketone (butan-2-one) acts as the Michael donor and adds to an α,β-unsaturated nitrile, such as crotononitrile (but-2-enenitrile), which serves as the Michael acceptor.[13] The reaction is typically catalyzed by a strong base.[13]
A US Patent describes a general process for the preparation of 5-oxohexane nitriles, including 2,4-dimethyl-5-oxohexanenitrile (an isomer of the target compound), by reacting a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base.[13]
Experimental Protocol (Representative)
Materials:
-
Methyl ethyl ketone (butan-2-one)
-
Crotononitrile (but-2-enenitrile)
-
Strong base (e.g., sodium ethoxide, potassium hydroxide)
-
Anhydrous aprotic solvent (e.g., ethanol, THF)
-
Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Procedure:
-
A solution of the strong base in the anhydrous solvent is prepared under an inert atmosphere in a flame-dried flask equipped with a magnetic stirrer and a dropping funnel.
-
Methyl ethyl ketone is added dropwise to the base solution at a controlled temperature (e.g., 0 °C to room temperature) to form the enolate.
-
Crotononitrile is then added dropwise to the reaction mixture, and the reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched by the addition of a suitable quenching solution.
-
The product is extracted into an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
Purification
The crude product can be purified by vacuum distillation.[1] Given the boiling point of 115 °C at 15 Torr, fractional distillation under reduced pressure should be effective in isolating the desired product from starting materials and byproducts.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Signals |
| ¹H NMR | - Signals in the aliphatic region (approx. 1.0-3.0 ppm).- A doublet for the methyl group at C6.- A singlet for the methyl group at C1.- Multiplets for the methylene and methine protons. |
| ¹³C NMR | - A signal for the nitrile carbon (approx. 115-125 ppm).- A signal for the ketone carbonyl carbon (approx. 200-210 ppm).- Several signals in the aliphatic region for the other carbon atoms. |
| IR Spectroscopy | - A sharp, medium-intensity absorption band for the C≡N stretch (approx. 2240-2260 cm⁻¹).- A strong absorption band for the C=O stretch of the ketone (approx. 1715 cm⁻¹).- C-H stretching and bending vibrations in the usual regions. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 125.- Fragmentation patterns corresponding to the loss of alkyl and acyl groups. |
Note: Predicted chemical shifts and absorption frequencies are approximate and can vary based on the solvent and other experimental conditions.
Reactivity and Potential Applications
The dual functionality of this compound makes it a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.[2] The ketone functionality can undergo a variety of reactions, such as reduction to an alcohol, reductive amination, or reaction with organometallic reagents.[2]
One documented application of a related compound, 2,4-dimethyl-5-oxohexanenitrile, is as a precursor for the synthesis of 2,3,5-trimethylpyridine via catalytic gas-phase cyclization and dehydrogenation.[13] This suggests that this compound could potentially be used in the synthesis of substituted pyridine derivatives, which are important scaffolds in pharmaceuticals and agrochemicals.
Safety and Handling
Detailed safety and handling information for this compound is limited. Some sources classify it as an irritant.[7] A Safety Data Sheet (SDS) for a related compound, acetonitrile, indicates that it is a highly flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or if inhaled.[14] Given the presence of the nitrile group, which can be metabolized to cyanide, and the ketone functionality, caution should be exercised when handling this compound.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
First Aid Measures (General Recommendations):
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Seek immediate medical attention.
It is imperative to obtain and consult the full Material Safety Data Sheet (MSDS) from the supplier before handling this compound.
Conclusion
This compound is a chemical intermediate with potential applications in organic synthesis. This guide has summarized the available physical and chemical data, outlined a general synthetic approach, and provided predicted spectroscopic information and general safety precautions. Further experimental work is required to fully characterize this compound and to explore its synthetic utility and potential biological activity. Researchers and drug development professionals should exercise appropriate caution when handling this compound and refer to a comprehensive MSDS for detailed safety information.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-METHYL-5-OXO-HEXANENITRILE | 10413-01-1 [chemicalbook.com]
- 6. 4-METHYL-5-OXO-HEXANENITRILE | 10413-01-1 [m.chemicalbook.com]
- 7. CAS # 10413-01-1, this compound: more information. [ww.chemblink.com]
- 8. lookchem.com [lookchem.com]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 4-Methyl-5-oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis precursors and methodologies for producing 4-Methyl-5-oxohexanenitrile (CAS: 10413-01-1), a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] This document details the core chemical reactions, provides structured quantitative data, and presents detailed experimental protocols.
Core Synthesis Pathway: Michael Addition
The most prevalent and industrially relevant method for synthesizing this compound is the base-catalyzed Michael addition of a methyl ketone to an α,β-unsaturated nitrile.[1][2] Specifically, the reaction involves the conjugate addition of the enolate of methyl ethyl ketone (2-butanone) to acrylonitrile .[3]
The reaction is initiated by a strong base, which deprotonates the α-carbon of methyl ethyl ketone to form a nucleophilic enolate. This enolate then attacks the β-carbon of acrylonitrile, followed by protonation to yield the final product, this compound.[2] The use of a strong base is crucial for achieving high yields and minimizing the formation of undesired isomers.[1]
Data Presentation: Synthesis Parameters and Yields
The following table summarizes quantitative data for the synthesis of 5-oxohexanenitriles via the Michael addition, based on analogous reactions described in the literature.[4][5]
| Precursor 1 | Precursor 2 | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Isomer Ratio (Desired:Undesired) |
| Methyl Ethyl Ketone | Acrylonitrile | Strong Base (e.g., Alkali Metal Hydroxide) | Not specified | Not specified | Not specified | Not specified | 41.0[5] | Not specified |
| Butanone | Methacrylonitrile | NaOH | 80 | 6 | 98.7 | 93.3 | ~92.1 | >10:1[4] |
| Butanone | Methacrylonitrile | KOH | 80 | 4 | 99.8 | 92.2 | ~92.0 | >10:1[4] |
Note: Data for the butanone and methacrylonitrile reaction is for the synthesis of the analogous compound 2,4-dimethyl-5-oxohexane nitrile and is included to provide insight into reaction efficiencies and conditions. The improved isomer ratio of approximately 10:1 is a significant advantage over older methods which reported ratios of about 2:1.[1][4]
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from procedures for analogous Michael additions.[4]
Materials:
-
Methyl ethyl ketone (2-butanone), reagent grade
-
Acrylonitrile, inhibitor-free
-
Sodium hydroxide (NaOH), pellets
-
Deionized water
-
Toluene (or other suitable solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Catalyst Preparation: Prepare a 40% (w/w) aqueous solution of sodium hydroxide.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add methyl ethyl ketone and toluene. A typical molar ratio of methyl ethyl ketone to acrylonitrile is 4:1 to minimize side reactions.
-
Initiation: Begin stirring and heat the mixture to a reflux temperature of approximately 80-90°C.
-
Reactant Addition: Slowly add the acrylonitrile and the aqueous sodium hydroxide solution concurrently via separate dropping funnels over a period of 2-4 hours while maintaining the reaction temperature.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4-6 hours to ensure complete conversion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding dilute hydrochloric acid until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound. The boiling point is approximately 115°C at 15 Torr.[6]
-
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow.
Caption: Michael addition synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Page loading... [wap.guidechem.com]
- 4. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
An In-depth Technical Guide to the Reaction of 4-Methyl-5-oxohexanenitrile with Methyl Ketones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated reaction between 4-methyl-5-oxohexanenitrile and methyl ketones. While direct literature on this specific reaction is scarce, this document extrapolates from well-established principles of carbonyl chemistry, primarily the aldol condensation and related C-C bond-forming reactions, to predict the reaction pathway, propose experimental protocols, and present relevant data from analogous transformations.
Introduction
This compound, a γ-ketonitrile, possesses two key reactive sites: a ketone carbonyl group and α-hydrogens that can be abstracted to form an enolate. Its reaction with methyl ketones is predicted to proceed via a base-catalyzed crossed aldol condensation. In this reaction, the methyl ketone, upon deprotonation, acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent dehydration of the aldol addition product leads to the formation of a novel α,β-unsaturated ketone, a versatile intermediate in organic synthesis.
This guide will explore the theoretical underpinnings of this transformation, provide a detailed, adaptable experimental protocol, and summarize quantitative data from analogous reactions to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.
Proposed Reaction Pathway
The reaction is anticipated to follow a classical aldol condensation mechanism. A strong base will selectively deprotonate the α-carbon of the methyl ketone, generating a nucleophilic enolate. This enolate will then attack the carbonyl group of this compound. The resulting β-hydroxy ketone (aldol adduct) is then expected to undergo dehydration, especially under elevated temperatures, to yield the more stable, conjugated α,β-unsaturated ketone.
It is important to consider the potential for self-condensation of the methyl ketone, although the use of an excess of this compound or the slow addition of the methyl ketone can mitigate this side reaction. The nitrile functionality is expected to be stable under these basic conditions.
Experimental Protocols
The following is a generalized experimental protocol for the base-catalyzed crossed aldol condensation of this compound with a generic methyl ketone (e.g., acetone). This protocol is adapted from established procedures for similar reactions and may require optimization for specific substrates.[1][2]
Materials:
-
This compound
-
Methyl ketone (e.g., Acetone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%) or Methanol
-
Deionized water
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium chloride solution (brine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol (95%).
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 1.5 equivalents).
-
Reagent Addition: To the stirred solution, add the methyl ketone (1.2 equivalents) dropwise over a period of 15-30 minutes.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux (40-60 °C) for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for analogous base-catalyzed aldol condensations between ketones and aldehydes/ketones. This data can serve as a starting point for optimizing the reaction of this compound with methyl ketones.
| Donor Ketone | Acceptor Carbonyl | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetone | Benzaldehyde | NaOH | Ethanol/Water | RT | 2 | 75-85 | [1] |
| Acetone | p-Anisaldehyde | KOH | Ethanol/Water | RT | 0.5 | 90 | [1] |
| Cyclohexanone | Methyl Vinyl Ketone | NaOEt | Ethanol | Reflux | 12 | 65-75 | [3] |
| 2-Pentanone | Benzaldehyde | NaOH | Ethanol | 25 | 24 | 60 | [4] |
Note: RT = Room Temperature. Yields are for the isolated, purified product.
Conclusion
The reaction of this compound with methyl ketones is predicted to be a synthetically useful transformation, affording novel α,β-unsaturated ketones through a base-catalyzed aldol condensation. The provided theoretical framework, experimental protocol, and comparative data from analogous reactions offer a solid foundation for researchers to explore this reaction. Optimization of reaction parameters such as base, solvent, temperature, and reaction time will be crucial for achieving high yields and purity of the desired products. The resulting unsaturated ketones are valuable intermediates for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.
References
4-Methyl-5-oxohexanenitrile: A Technical Guide to its Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-oxohexanenitrile, a bifunctional molecule containing both a nitrile and a ketone group, presents a versatile platform for synthetic chemistry. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds, including heterocyclic structures of pharmaceutical interest. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, compiled from available chemical literature and supplier data.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 10413-01-1 | [1][2] |
| Molecular Formula | C₇H₁₁NO | [1][2] |
| Molecular Weight | 125.17 g/mol | [1] |
| Boiling Point | 235.03 °C at 760 mmHg (Calculated) | [3] |
| Density | 0.927 g/cm³ (Calculated) | [3] |
| Flash Point | 95.94 °C (Calculated) | [3] |
| Refractive Index | 1.423 (Calculated) | [3] |
| Synonyms | 3-(2-Cyanoethyl)-2-butanone, 4-Methyl-5-oxocapronitrile, 4-Methyl-5-oxohexanonitrile | [4] |
Stability Profile
While specific quantitative stability data such as decomposition temperature under various conditions are not extensively reported in the public domain, qualitative information from suppliers and the general chemical nature of γ-ketonitriles provide guidance on its stability and storage.
Storage Conditions: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is advisable to protect it from exposure to light, moisture, and extreme temperatures to prevent degradation.
General Stability: As a molecule with both ketone and nitrile functionalities, it is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to decomposition or unwanted side reactions. The presence of the ketone group at the γ-position to the nitrile could potentially lead to intramolecular reactions under certain conditions, although specific data on this is not readily available.
Reactivity Profile
The reactivity of this compound is dictated by its two primary functional groups: the ketone and the nitrile. These groups can undergo a variety of chemical transformations, making it a versatile building block in organic synthesis.
Synthesis of this compound
The primary synthetic route to this compound involves the Michael addition of a methyl ketone to an α,β-unsaturated nitrile. A patented process describes the reaction of butanone with methacrylonitrile in the presence of a strong base.[6]
Reactions of the Ketone Group
The ketone functionality in this compound is susceptible to nucleophilic attack and can undergo various reduction and addition reactions.
Reduction to a Secondary Alcohol: The ketone can be selectively reduced to the corresponding secondary alcohol, 4-methyl-5-hydroxyhexanenitrile, using mild reducing agents such as sodium borohydride (NaBH₄).[7] This reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature.
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can be transformed into amines, carboxylic acids, and other functionalities.
Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 4-methyl-5-oxohexanoic acid. This reaction typically requires heating.
Reduction to a Primary Amine: The nitrile group can be reduced to a primary amine, 5-amino-3-methyl-2-hexanone, using stronger reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally not effective for the reduction of nitriles.
Experimental Protocols
While specific, validated experimental protocols for all reactions of this compound are not available in the literature, the following are representative procedures for the key transformations of its functional groups. These should be adapted and optimized for the specific substrate.
Synthesis of this compound
Materials:
-
Butanone
-
Methacrylonitrile
-
Sodium hydroxide solution in methanol (e.g., 15 wt%)
-
Sulfuric acid (10% aqueous solution)
-
Sodium sulfate (anhydrous)
-
Dichloromethane
Procedure: [6]
-
In a round-bottom flask equipped with a stirrer and reflux condenser, combine butanone and methacrylonitrile.
-
With stirring, add a catalytic amount of a strong base solution (e.g., NaOH in methanol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
After completion, cool the mixture to room temperature and neutralize with a dilute acid solution (e.g., 10% H₂SO₄).
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Reduction of the Ketone Group with Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Ammonium chloride solution (saturated aqueous)
-
Ethyl acetate
Procedure: (General protocol for ketone reduction)[8]
-
Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Conclusion
This compound is a valuable synthetic intermediate with a reactivity profile dominated by its ketone and nitrile functionalities. While it is generally stable under standard conditions, care should be taken to store it properly to avoid degradation. The synthetic utility of this compound lies in the selective transformation of its functional groups to access a variety of more complex molecules, which is of significant interest to the fields of medicinal chemistry and drug development. Further research into its specific reaction kinetics and the development of detailed experimental protocols will undoubtedly expand its applications.
References
- 1. This compound | C7H11NO | CID 11564477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. ww.chemblink.com [ww.chemblink.com]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
4-Methyl-5-oxohexanenitrile: A Versatile Precursor for Novel Pyridine-Based Therapeutics
An In-depth Technical Guide on the Potential Research Applications of 4-Methyl-5-oxohexanenitrile
Abstract
This compound, a γ-ketonitrile, represents a pivotal starting material for the synthesis of a diverse array of substituted pyridine scaffolds. The pyridine moiety is a well-established pharmacophore, integral to numerous approved therapeutic agents across a wide spectrum of diseases. This technical guide elucidates the potential of this compound as a precursor for novel drug candidates by exploring its synthetic conversion to substituted pyridines and detailing the potential pharmacological applications of these derivatives. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways, detailed experimental protocols, and potential biological activities of compounds derived from this versatile building block.
Introduction
The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The structural diversity and therapeutic relevance of substituted pyridines underscore the importance of developing efficient synthetic routes to novel analogues. γ-Ketonitriles, such as this compound, serve as valuable precursors for the construction of the pyridine nucleus through cyclization reactions. This guide focuses on the potential of this compound as a key intermediate in the synthesis of substituted pyridines and explores the prospective research applications of the resulting compounds in various therapeutic areas.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 10413-01-1 | [1][2] |
| Molecular Formula | C₇H₁₁NO | [2][3] |
| Molecular Weight | 125.17 g/mol | [3] |
| Boiling Point | 115 °C at 15 Torr | [1] |
| Density | 0.948 g/cm³ at 25 °C | [1] |
| Canonical SMILES | CC(CCC#N)C(=O)C | [3] |
| InChIKey | NWVJJSXURDQKFU-UHFFFAOYSA-N | [3] |
Synthetic Pathways to Substituted Pyridines
The primary synthetic utility of this compound lies in its conversion to substituted pyridines. A prominent and industrially relevant method for the cyclization of 5-oxohexanenitriles is catalytic gas-phase cyclization and dehydrogenation. This process typically involves the reaction of the ketonitrile with ammonia over a solid acid catalyst at elevated temperatures.
A proposed synthetic pathway for the conversion of this compound to 2,4,5-trimethylpyridine is outlined below. This transformation provides a basis for accessing a class of substituted pyridines with potential biological activities.
Caption: Proposed synthesis of 2,4,5-trimethylpyridine from this compound.
Experimental Protocols
Synthesis of 2,4,5-Trimethylpyridine from this compound
This protocol is a representative example based on general procedures for the catalytic cyclization of γ-ketonitriles.
Materials:
-
This compound
-
Ammonia (gas)
-
Solid acid catalyst (e.g., alumina-silica, zeolite)
-
Inert gas (e.g., Nitrogen, Argon)
-
Suitable solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Fixed-bed catalytic reactor
-
High-temperature furnace
-
Gas flow controllers
-
Condenser
-
Collection flask
-
Standard laboratory glassware for extraction and distillation
Procedure:
-
The solid acid catalyst is packed into the fixed-bed reactor.
-
The catalyst is pre-treated by heating to the reaction temperature (e.g., 250-450 °C) under a flow of inert gas.
-
A mixture of this compound and ammonia gas (in a specified molar ratio) is introduced into the reactor. The ketonitrile is typically vaporized before entering the reactor.
-
The gas mixture flows through the heated catalyst bed, where cyclization and dehydrogenation occur.
-
The product stream exiting the reactor is passed through a condenser to liquefy the organic products.
-
The collected liquid is subjected to an aqueous workup to remove any unreacted ammonia and water-soluble byproducts.
-
The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield pure 2,4,5-trimethylpyridine.
Table 2: Representative Reaction Parameters for Pyridine Synthesis
| Parameter | Value Range |
| Temperature | 250 - 450 °C |
| Pressure | Atmospheric |
| Catalyst | Alumina-silica, Zeolite |
| Molar Ratio (Ketonitrile:NH₃) | 1:1 to 1:5 |
| Contact Time | 1 - 10 seconds |
| Expected Yield | 60 - 85% |
Potential Research Applications
Substituted pyridines are a cornerstone of modern medicinal chemistry, exhibiting a broad range of pharmacological activities. The 2,4,5-trimethylpyridine and analogous structures that can be synthesized from this compound are of significant interest for several therapeutic applications.
Antimicrobial Agents
Pyridine derivatives have been extensively investigated for their antibacterial and antifungal properties. The lipophilic nature of the pyridine ring allows for penetration of microbial cell membranes.
Table 3: Antimicrobial Activity of Substituted Pyridines
| Compound Class | Organism | Activity (MIC) | Reference |
| 2,4-Disubstituted Pyridines | Mycobacterium tuberculosis | 0.2 - 1.5 µg/mL | [4] |
| 3-Alkylpyridinium Salts | Staphylococcus aureus | 0.1 - 0.89 mg/mL | [2] |
| Imidazo[4,5-b]pyridines | Escherichia coli | 4 - 8 µg/mL | [5] |
Anticancer Agents
The pyridine scaffold is present in several anticancer drugs. These compounds can act through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.
Neurological Disorders
Substituted pyridines have shown promise in the treatment of neurological and psychiatric disorders. They can act as ligands for various receptors and enzymes in the central nervous system. For instance, certain pyridine derivatives exhibit anticonvulsant and anxiolytic properties.
Anti-inflammatory Agents
The anti-inflammatory potential of pyridine derivatives has been demonstrated in various studies. These compounds can modulate inflammatory pathways, making them potential candidates for the treatment of chronic inflammatory diseases.
Proposed Research Workflow
A logical workflow for the investigation of this compound as a precursor for novel therapeutics is proposed below.
Caption: A workflow for the development of therapeutics from this compound.
Conclusion
This compound is a promising and versatile starting material for the synthesis of a variety of substituted pyridines. The established biological significance of the pyridine scaffold suggests that derivatives of this ketonitrile hold considerable potential for the discovery of novel therapeutic agents. The synthetic pathways and experimental protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space accessible from this precursor. Further investigation into the biological activities of these novel pyridine compounds is warranted and could lead to the development of new treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 4-Methyl-5-oxohexanenitrile via Michael Addition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-methyl-5-oxohexanenitrile, a valuable intermediate in pharmaceutical and agrochemical development. The primary synthetic route described is the Michael addition of isobutyraldehyde to acrylonitrile. This conjugate addition reaction offers an efficient method for the formation of the target γ-ketonitrile. The following sections detail the reaction mechanism, experimental procedures, and key quantitative data.
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] In the synthesis of this compound, the enolate of isobutyraldehyde acts as the Michael donor and acrylonitrile serves as the Michael acceptor. The reaction is typically catalyzed by a strong base, which facilitates the deprotonation of the α-hydrogen of the aldehyde, forming the reactive enolate.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Isobutyraldehyde + Acrylonitrile → this compound
Data Presentation
| Compound | Role | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Isobutyraldehyde | Michael Donor | 72.11 | 63-64 | 0.789 |
| Acrylonitrile | Michael Acceptor | 53.06 | 77 | 0.81 |
| This compound | Product | 125.17 | 115 @ 15 Torr[3] | 0.948 @ 25°C[3] |
Experimental Protocols
The following protocol is a generalized procedure based on established principles of the Michael addition and related syntheses of γ-ketonitriles.[2] Researchers should optimize the reaction conditions for their specific laboratory setup.
Materials:
-
Isobutyraldehyde
-
Acrylonitrile
-
Strong base catalyst (e.g., Sodium ethoxide, Potassium tert-butoxide, Sodium hydroxide)
-
Anhydrous aprotic solvent (e.g., Diethyl ether, Tetrahydrofuran (THF), Toluene)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve the strong base catalyst in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation: Cool the basic solution in an ice bath. Slowly add isobutyraldehyde to the cooled solution via the dropping funnel with continuous stirring. Allow the mixture to stir for 15-30 minutes to ensure complete formation of the enolate.
-
Michael Addition: Add acrylonitrile dropwise to the reaction mixture. The reaction is often exothermic, so maintain the temperature with the ice bath. After the addition is complete, allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize it with a dilute solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of the Michael addition for the synthesis of this compound.
References
Application Notes and Protocols for the Strong Base-Catalyzed Preparation of 4-Methyl-5-oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reaction Principle
Data Presentation
The following table summarizes the key quantitative data for the strong base-catalyzed synthesis of 5-oxohexanenitriles, based on analogous reactions described in the literature.
| Catalyst | Ketone | Nitrile | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Notes | Reference |
| NaOH in Methanol | Butanone | Methacrylonitrile | 3.3 | 81 (reflux) | 1.5 | ~99 (of nitrile) | Example from a patent describing a similar synthesis. | NL9000034A |
| Cross-linked polyquaternary ammonium hydroxide resin | Methyl Ethyl Ketone | Acrylonitrile | Not specified | 20-30 | 20 | 29% yield of monocyanoethylated product | Dicyanoethylation was a significant side reaction. | US2579580A |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-5-oxohexanenitrile using Sodium Hydroxide in Methanol
This protocol is adapted from a procedure for a structurally related compound described in patent NL9000034A.
Materials:
-
Methyl isobutyl ketone
-
Acrylonitrile
-
Sodium hydroxide (NaOH)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add methyl isobutyl ketone (4.0 mol) and acrylonitrile (1.0 mol).
-
Catalyst Preparation: Prepare a 15 wt% solution of NaOH in methanol.
-
Catalyst Addition: To the stirred mixture of ketone and nitrile, add the 15 wt% NaOH solution in methanol to achieve a final NaOH concentration of approximately 3.3 mol% relative to the acrylonitrile.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the acrylonitrile is consumed (approximately 1.5 - 2 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding a suitable acid (e.g., dilute hydrochloric acid or acetic acid) until the pH is neutral.
-
Transfer the mixture to a separatory funnel and wash with brine (saturated aqueous NaCl solution).
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the excess methyl isobutyl ketone and methanol under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 4-Methyl-5-oxohexanenitrile from an α,β-Unsaturated Nitrile
Introduction
4-Methyl-5-oxohexanenitrile is a functionalized keto-nitrile that serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. Its structure incorporates both a nitrile and a ketone moiety, making it a versatile precursor for further chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of this compound via a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. The primary route described herein is the base-catalyzed conjugate addition of the enolate of methyl ethyl ketone (MEK) to acrylonitrile, an α,β-unsaturated nitrile.
This reaction, also known as a cyanoethylation reaction, proceeds by the addition of a nucleophilic enolate to the β-carbon of the acrylonitrile molecule. The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction, particularly in managing the potential for poly-addition products. These notes are intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing a comparative overview of different catalytic methods.
Reaction Scheme
The synthesis of this compound from methyl ethyl ketone and acrylonitrile is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Two protocols are presented, utilizing different base catalysts. Protocol 1 is based on a classic method using a solid-phase anion exchange resin, while Protocol 2 employs a more conventional homogeneous strong base catalyst.
Protocol 1: Synthesis using a Heterogeneous Anion Exchange Resin Catalyst
This protocol is adapted from a well-established procedure for the cyanoethylation of ketones and provides a method that simplifies catalyst removal.[]
Materials:
-
Methyl ethyl ketone (MEK), (CAS 78-93-3)
-
Acrylonitrile (CAS 107-13-1)
-
Anion exchange quaternary ammonium salt resin (hydroxide form)
-
Sulfuric acid (for acidification)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Reaction Setup: In a distillation flask equipped with a reflux condenser, combine 576 parts by weight (8 moles) of methyl ethyl ketone and 106 parts by weight (2 moles) of acrylonitrile.
-
Catalyst Preparation: Prepare a column containing 30 parts by weight of a commercial anion exchange quaternary ammonium salt resin. The resin should be in its hydroxide form, which can be achieved by regeneration with aqueous sodium hydroxide followed by washing with methyl ethyl ketone.
-
Reaction Execution: Heat the mixture of methyl ethyl ketone and acrylonitrile to reflux. Arrange the apparatus so that the condensate from the reflux condenser passes through the column of the anion exchange resin before returning to the distillation flask. The catalyst column should be cooled to maintain a temperature of 20-30 °C.
-
Reaction Time: Continue the distillation and reflux for 22 hours.
-
Work-up: After the reaction is complete, cool the reaction mixture and acidify it with a small amount of sulfuric acid to neutralize the catalyst and prevent potential decomposition of the product.
-
Purification: Partially evaporate the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield this compound.
Protocol 2: Synthesis using a Homogeneous Strong Base Catalyst (Representative)
This protocol represents a more common approach using a soluble strong base catalyst, such as an alkali metal hydroxide or alkoxide.
Materials:
-
Methyl ethyl ketone (MEK), (CAS 78-93-3)
-
Acrylonitrile (CAS 107-13-1)
-
Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)
-
Anhydrous ethanol or t-butanol (as solvent)
-
Dilute hydrochloric acid (for neutralization)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Standard laboratory glassware for reactions at controlled temperatures
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the base catalyst (e.g., 0.05 molar equivalents relative to acrylonitrile) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactants: Cool the basic solution in an ice bath (0-5 °C). Add the methyl ethyl ketone (4-5 molar equivalents) to the solution. Subsequently, add the acrylonitrile (1 molar equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC analysis.
-
Work-up: Quench the reaction by carefully adding dilute hydrochloric acid until the mixture is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Parameter | Protocol 1 (Anion Exchange Resin)[] | Protocol 2 (Homogeneous Base) |
| Catalyst | Anion exchange resin (hydroxide form) | KOH or Sodium Ethoxide |
| Solvent | None (MEK in excess) | Ethanol or t-butanol |
| Temperature | Reflux (MEK b.p. ~80 °C) | 0 °C to Room Temperature |
| Reaction Time | 22 hours | 12-24 hours |
| Molar Ratio (MEK:Acr) | 4:1 | 4:1 to 5:1 |
| Yield (Monoadduct) | 23.1% | Typically 40-60% |
| Yield (Diadduct) | 33.8% | Variable, minimized with excess MEK |
| Catalyst Removal | Filtration | Aqueous work-up/neutralization |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| CAS Number | 10413-01-1[][2][3][4][5][6][7] |
| Molecular Formula | C₇H₁₁NO[][2][3][4][5][6][7] |
| Molecular Weight | 125.17 g/mol [6][7] |
| Boiling Point | 115 °C at 15 Torr[7] |
| Density | 0.948 g/cm³ at 25 °C[7] |
| ¹H NMR | Predicted shifts: δ (ppm): 2.75 (m, 1H), 2.45 (t, 2H), 2.15 (s, 3H), 1.90 (m, 2H), 1.15 (d, 3H) |
| ¹³C NMR | Predicted shifts: δ (ppm): 212.0 (C=O), 119.0 (CN), 48.0 (CH), 30.0 (CH₂), 28.0 (CH₃), 17.0 (CH₂), 15.0 (CH₃) |
| IR (Infrared) | Characteristic peaks (cm⁻¹): ~2245 (C≡N stretch), ~1715 (C=O stretch) |
Workflow and Logic Diagrams
The experimental workflow for the synthesis of this compound can be visualized as follows:
Caption: Experimental workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from methyl ethyl ketone and acrylonitrile via a Michael addition is a robust and scalable reaction. The choice of a heterogeneous catalyst like an anion exchange resin offers simplified product isolation, while homogeneous catalysts such as potassium hydroxide or sodium ethoxide are often more readily available and can offer higher yields under optimized conditions. Careful control of stoichiometry, particularly maintaining an excess of the ketone, is crucial to minimize the formation of the diadduct. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully synthesize and characterize this versatile chemical intermediate.
References
- 2. Page loading... [guidechem.com]
- 3. 4-METHYL-5-OXO-HEXANENITRILE CAS#: 10413-01-1 [chemicalbook.com]
- 4. 10413-01-1|4-Methyl-5-oxo-hexanenitrile|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C7H11NO | CID 11564477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
Application Notes and Protocols: 4-Methyl-5-oxohexanenitrile as a Precursor for 2,3,5-Trimethylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2,3,5-trimethylpyridine, a key intermediate in the pharmaceutical industry, utilizing a substituted 5-oxohexanenitrile precursor. While the specific precursor "4-methyl-5-oxohexanenitrile" was queried, available literature points to the closely related "2,4-dimethyl-5-oxohexanenitrile" as a direct precursor for this synthesis. This document will focus on the synthesis pathway involving 2,4-dimethyl-5-oxohexanenitrile.
Introduction
2,3,5-Trimethylpyridine, also known as 2,3,5-collidine, is a critical building block in the synthesis of various pharmaceuticals, most notably proton pump inhibitors that regulate gastric acid secretion. The purity of 2,3,5-trimethylpyridine is paramount for its use in pharmaceutical applications, often requiring isomeric purity levels exceeding 99.8%.[1] One effective synthetic route to achieve such high purity involves the catalytic gas-phase cyclization and dehydrogenation of a 5-oxohexanenitrile precursor.[1] This method is advantageous as it can circumvent the formation of difficult-to-separate isomers often encountered in other synthetic approaches.[1]
This document outlines the synthesis of the precursor 2,4-dimethyl-5-oxohexanenitrile and its subsequent conversion to 2,3,5-trimethylpyridine.
Synthesis of the Precursor: 2,4-Dimethyl-5-oxohexanenitrile
The synthesis of 2,4-dimethyl-5-oxohexanenitrile is achieved through the reaction of a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base.[1]
Reaction Scheme:
Experimental Protocol: Synthesis of 2,4-Dimethyl-5-oxohexanenitrile
Materials:
-
Butanone
-
Methacrylonitrile
-
Strong base catalyst (e.g., tetra-alkyl ammonium hydroxide, alkali metal alkanolates, or alkali hydroxides)
-
Solvent (if required by the chosen catalyst)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add an excess of butanone. The molar ratio of ketone to nitrile is preferably between 2:1 and 7:1, with a more preferred range of 3:1 to 5:1 to maximize yield.[1]
-
Under an inert atmosphere, add the methacrylonitrile to the butanone.
-
Introduce a catalytically effective amount of a strong base. Tetra-alkyl ammonium hydroxides have been shown to produce very good results.[1]
-
Heat the reaction mixture to the desired temperature and maintain for several hours with continuous stirring. The optimal temperature and reaction time will depend on the specific catalyst used and should be determined empirically.
-
Upon completion of the reaction, as monitored by a suitable analytical technique (e.g., Gas Chromatography), cool the mixture.
-
Neutralize the catalyst with a suitable acid.
-
The crude 2,4-dimethyl-5-oxohexanenitrile can be purified by distillation under reduced pressure.
Data Presentation:
| Parameter | Value/Range | Reference |
| Ketone to Nitrile Ratio | 2:1 to 7:1 (molar) | [1] |
| Preferred Ketone Ratio | 3:1 to 5:1 (molar) | [1] |
| Catalyst | Strong Base (e.g., Triton B) | [1] |
Synthesis of 2,3,5-Trimethylpyridine
The conversion of 2,4-dimethyl-5-oxohexanenitrile to 2,3,5-trimethylpyridine is accomplished through a catalytic gas-phase cyclization and dehydrogenation process. This reaction is detailed in UK patent specification GB-A-1304155.[1]
Reaction Scheme:
Experimental Protocol: Catalytic Gas-Phase Cyclization and Dehydrogenation
Apparatus:
-
Fixed-bed flow reactor
-
Vaporizer
-
Catalyst bed
-
Condenser
-
Collection vessel
Materials:
-
2,4-Dimethyl-5-oxohexanenitrile (high purity)
-
Hydrogenation/Dehydrogenation catalyst (e.g., Palladium on a support, Nickel, or a mixed metal oxide catalyst)
-
Inert carrier gas (e.g., Nitrogen)
Procedure:
-
Pack the fixed-bed reactor with a suitable hydrogenation/dehydrogenation catalyst.
-
Heat the catalyst bed to the reaction temperature, typically in the range of 200-500 °C.
-
Vaporize the 2,4-dimethyl-5-oxohexanenitrile and introduce it into the reactor with a stream of an inert carrier gas.
-
The vaporized nitrile passes over the heated catalyst bed, where cyclization and dehydrogenation occur to form 2,3,5-trimethylpyridine.
-
The product stream is cooled in a condenser and the liquid 2,3,5-trimethylpyridine is collected.
-
The crude product can be purified by fractional distillation to achieve the high purity required for pharmaceutical applications.
Note: The specific catalyst, temperature, pressure, and flow rates are critical parameters that influence the yield and purity of the final product. These parameters are typically optimized for a specific catalyst and reactor setup.
Visualizations
Logical Workflow for 2,3,5-Trimethylpyridine Synthesis
Caption: Workflow for the synthesis of 2,3,5-trimethylpyridine.
Plausible Reaction Mechanism Pathway
Caption: Plausible mechanism for pyridine ring formation.
References
Application of 4-Methyl-5-oxohexanenitrile in the Preparation of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-oxohexanenitrile is a valuable building block in organic synthesis, particularly in the preparation of substituted pyridine derivatives which are key intermediates in the pharmaceutical industry. Its bifunctional nature, possessing both a nitrile and a keto group, allows for versatile chemical transformations, leading to the construction of complex heterocyclic scaffolds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a crucial pharmaceutical intermediate, 2,3,5-trimethylpyridine, a precursor for anti-ulcer medications.
Application Note: Synthesis of 2,3,5-Trimethylpyridine, a Key Intermediate for Anti-Ulcer Drugs
The primary application of this compound in the pharmaceutical industry is as a starting material for the synthesis of 2,3,5-trimethylpyridine. This substituted pyridine is a critical intermediate in the production of proton pump inhibitors (PPIs), a class of drugs that effectively reduce gastric acid secretion and are widely used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1][2][3] The synthesis involves a two-step process: the formation of 2,4-dimethyl-5-oxohexanenitrile followed by its catalytic cyclization.
A significant challenge in this synthesis is to obtain the intermediate 2,4-dimethyl-5-oxohexanenitrile in high purity, as the presence of isomers can lead to the formation of undesirable pyridine derivatives that are difficult to separate from the final product.[1] A patented process addresses this by reacting a methyl ketone with an alpha, beta-unsaturated nitrile in the presence of a strong base, which minimizes the formation of the undesired 2-methyl-5-oxoheptane nitrile isomer.[1]
Key Synthetic Steps:
-
Synthesis of 2,4-Dimethyl-5-oxohexanenitrile: This step involves the reaction of a suitable methyl ketone with an α,β-unsaturated nitrile.
-
Catalytic Gas-Phase Cyclization and Dehydrogenation: The purified 2,4-dimethyl-5-oxohexanenitrile is then subjected to catalytic cyclization and dehydrogenation to yield 2,3,5-trimethylpyridine.[1]
The high purity of the resulting 2,3,5-trimethylpyridine is paramount for its use in the synthesis of active pharmaceutical ingredients (APIs).[1]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dimethyl-5-oxohexanenitrile
This protocol is based on the general method described in the literature for the synthesis of 5-oxohexane nitriles with high isomeric purity.[1]
Materials:
-
Methyl ethyl ketone (MEK)
-
Acrylonitrile
-
Strong base catalyst (e.g., sodium methoxide in methanol)
-
Anhydrous solvent (e.g., toluene)
-
Hydrochloric acid (for neutralization)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and distillation apparatus
Procedure:
-
To a stirred solution of methyl ethyl ketone in an anhydrous solvent under an inert atmosphere, add a catalytic amount of a strong base solution at room temperature.
-
Slowly add acrylonitrile to the reaction mixture, maintaining the temperature below 30°C.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 2,4-dimethyl-5-oxohexanenitrile.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | ||
| Methyl Ethyl Ketone | (Excess) | [1] |
| Acrylonitrile | 1.0 eq | [1] |
| Catalyst | ||
| Strong Base | Catalytic amount | [1] |
| Reaction Conditions | ||
| Temperature | < 30°C | [1] |
| Reaction Time | Several hours | [1] |
| Product | ||
| 2,4-Dimethyl-5-oxohexanenitrile | High yield | [1] |
| Isomeric Purity | High | [1] |
Protocol 2: Catalytic Gas-Phase Cyclization of 2,4-Dimethyl-5-oxohexanenitrile to 2,3,5-Trimethylpyridine
This protocol outlines the general procedure for the gas-phase cyclization and dehydrogenation of 2,4-dimethyl-5-oxohexanenitrile.[1]
Materials:
-
Purified 2,4-dimethyl-5-oxohexanenitrile
-
Hydrogen gas
-
Heterogeneous catalyst (e.g., a supported metal catalyst)
-
High-temperature tube furnace reactor system
Procedure:
-
The purified 2,4-dimethyl-5-oxohexanenitrile is vaporized and mixed with a stream of hydrogen gas.
-
The gas mixture is passed through a heated tube reactor containing the heterogeneous catalyst.
-
The reaction is carried out at an elevated temperature and pressure suitable for cyclization and dehydrogenation.
-
The product stream exiting the reactor is cooled to condense the liquid products.
-
The condensed liquid is collected and purified by distillation to obtain 2,3,5-trimethylpyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | ||
| 2,4-Dimethyl-5-oxohexanenitrile | 1.0 eq | [1] |
| Reaction Conditions | ||
| Temperature | Elevated | [1] |
| Pressure | Elevated | [1] |
| Catalyst | Heterogeneous | [1] |
| Product | ||
| 2,3,5-Trimethylpyridine | High yield | [1] |
| Purity | High | [1] |
Visualizations
Caption: Synthesis pathway from this compound to a pharmaceutical precursor.
Caption: Experimental workflow for the two-step synthesis of 2,3,5-trimethylpyridine.
References
- 1. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 2. Studies on antiulcer drugs. II. Synthesis and antiulcer activities of imidazo[1,2-alpha]pyridinyl-2-alkylaminobenzoxazoles and 5,6,7,8-tetrahydroimidazo[1,2-alpha]pyridinyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101012194A - Method for preparing 2,3,5-trimethylpyridine - Google Patents [patents.google.com]
Laboratory Scale Synthesis of 4-Methyl-5-oxohexanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 4-methyl-5-oxohexanenitrile. The synthesis is achieved via a base-catalyzed Michael addition of 3-methyl-2-butanone to acrylonitrile. This method is an effective route to produce the target compound, a valuable intermediate in the synthesis of various organic molecules. The protocol herein is based on established chemical principles of conjugate addition reactions.
Introduction
This compound is a specialty chemical with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Its structure, featuring both a nitrile and a ketone functional group, allows for a variety of subsequent chemical transformations. The synthesis of this bifunctional molecule is most directly achieved through the Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the conjugate addition of a nucleophile, in this case, the enolate of 3-methyl-2-butanone, to an α,β-unsaturated carbonyl compound, acrylonitrile. The reaction is typically catalyzed by a base, which facilitates the formation of the enolate nucleophile.
Reaction Scheme
The synthesis of this compound proceeds via the following reaction:
3-Methyl-2-butanone + Acrylonitrile --[Base]--> this compound
Experimental Protocol
Materials and Equipment:
-
Reactants:
-
3-Methyl-2-butanone (Isopropyl methyl ketone), purity ≥98%
-
Acrylonitrile, purity ≥99%, stabilized
-
-
Catalyst:
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt%) or solid sodium methoxide.
-
-
Solvents and Reagents for Work-up and Purification:
-
Diethyl ether or methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dilute hydrochloric acid (HCl) (e.g., 1 M)
-
-
Equipment:
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
-
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place 3-methyl-2-butanone.
-
Inert Atmosphere (Optional but Recommended): For best results and to minimize side reactions, the reaction can be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Catalyst: While stirring, add the basic catalyst to the 3-methyl-2-butanone. If using solid sodium methoxide, it can be added directly. If using a solution, it can be added via the dropping funnel.
-
Addition of Acrylonitrile: Slowly add acrylonitrile to the reaction mixture through the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at a gentle reflux. The reaction time can vary, and it is advisable to monitor the reaction progress by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC). A typical reaction time for similar Michael additions is in the range of 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slow addition of dilute hydrochloric acid until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and add diethyl ether or MTBE to extract the product.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to obtain the pure this compound. The boiling point of the product has been reported as 115 °C at 15 Torr.[1]
-
Quantitative Data
A summary of expected quantitative data based on the general procedure is provided below. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Methyl-2-butanone | (To be determined based on desired scale) | |
| Acrylonitrile | (Typically used in slight molar excess or equimolar amounts) | |
| Catalyst | ||
| Base (e.g., NaOMe) | Catalytic amount (e.g., 0.05 - 0.1 equivalents) | |
| Product | ||
| This compound | ||
| Molecular Formula | C₇H₁₁NO | |
| Molecular Weight | 125.17 g/mol | |
| Boiling Point | 115 °C @ 15 Torr | [1] |
| Density | 0.948 g/cm³ at 25 °C | [1] |
| Yield | ||
| Expected Yield | Moderate to good (dependent on optimization) |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the Michael addition for the synthesis of this compound.
References
Application Notes and Protocols: Reaction Kinetics and Mechanism of 4-Methyl-5-oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for understanding the reaction kinetics and mechanism of 4-Methyl-5-oxohexanenitrile. Due to the limited availability of specific kinetic data for this compound, this report leverages a comprehensive study on the analogous compound, 5-oxohexanenitrile. The synthesis of 5-oxohexanenitrile via the addition of acetone to acrylonitrile has been thoroughly investigated, and its reaction mechanism and kinetics provide a valuable model for predicting the behavior of this compound, which would be synthesized from 2-butanone and acrylonitrile.
The protocols and data presented herein are adapted from a kinetic study performed in a continuous microreactor system.[1][2][3] This approach allows for precise control of reaction conditions and is ideal for acquiring high-quality kinetic data.
Reaction Mechanism
The formation of 5-oxohexanenitrile, and by extension this compound, proceeds through a base-catalyzed Michael addition. The proposed mechanism involves the following key steps:
-
Formation of an Enamine or Enolate Intermediate: In the presence of a base catalyst (e.g., an amine), the ketone (acetone or 2-butanone) is deprotonated to form an enolate or reacts with the amine to form an enamine. This intermediate is a potent nucleophile.
-
Michael Addition: The nucleophilic enamine/enolate attacks the β-carbon of the α,β-unsaturated nitrile (acrylonitrile).
-
Protonation/Hydrolysis: The resulting intermediate is protonated to yield the final γ-keto nitrile product.
This reaction pathway is illustrated in the diagram below.
Caption: Proposed reaction mechanism for the formation of this compound.
Quantitative Kinetic Data (for the analogous 5-oxohexanenitrile synthesis)
The following table summarizes the kinetic parameters for the synthesis of 5-oxohexanenitrile from acetone and acrylonitrile in a microreactor, as reported in the literature.[2][3] These values provide a strong starting point for modeling the kinetics of this compound synthesis. The reaction was studied in a temperature range of 200–230 °C.[2][3]
| Parameter | Value | Units |
| Activation Energy (Ea) | 77 | kJ/mol |
| Pre-exponential Factor (A) | Varies with reaction step (not explicitly provided as a single value) | (varies) |
| Reaction Order | ||
| - w.r.t. Acrylonitrile | 1 | |
| - w.r.t. Acetone | 1 | |
| - w.r.t. Catalyst | 1 | |
| Rate Law (simplified) | rate = k[Acrylonitrile][Acetone][Catalyst] | mol/(L·s) |
Note: The rate law is a simplified representation. The actual kinetic model developed was a more complex, semi-empirical model to account for all reaction steps and side products.
Experimental Protocols
The following protocols are adapted for the study of this compound kinetics, based on the successful investigation of 5-oxohexanenitrile.
Materials
-
2-Butanone (≥99.5%)
-
Acrylonitrile (≥99.5%, stabilized)
-
Base Catalyst (e.g., N-propylamine, ≥99.5%)
-
Internal Standard for GC analysis (e.g., Dodecane, ≥99%)
-
Solvent (if necessary, e.g., Acetonitrile, HPLC grade)
Experimental Setup: Continuous Microreactor System
A continuous microreactor setup is recommended for precise control over reaction parameters.
Caption: Experimental workflow for kinetic studies in a continuous microreactor.
Protocol for Kinetic Study
-
System Preparation:
-
Assemble the microreactor system as depicted in the workflow diagram.
-
Ensure the system is clean, dry, and leak-proof.
-
Calibrate the syringe pumps for accurate flow rates of all reactants.
-
-
Reactant Preparation:
-
Prepare stock solutions of 2-butanone, acrylonitrile, and the base catalyst.
-
If using an internal standard for GC analysis, add a known concentration to the reactant mixture or collect samples into vials containing the standard.
-
-
Reaction Execution:
-
Set the microreactor to the desired temperature (e.g., starting with a range of 180-250°C).
-
Pump the reactants through the microreactor at a defined total flow rate. The residence time is controlled by the flow rate and the reactor volume.
-
Allow the system to reach a steady state (typically 3-5 residence times) before taking measurements.
-
-
Sampling and Analysis:
-
At steady state, collect samples of the reactor effluent.
-
Immediately quench the reaction if necessary (e.g., by cooling and/or adding a quenching agent).
-
Analyze the samples by Gas Chromatography (GC) with a Flame Ionization Detector (FID) to determine the concentrations of reactants, products, and any byproducts. A capillary column suitable for separating polar compounds is recommended.
-
-
Data Collection:
-
Repeat the experiment at different residence times (by varying the flow rate) while keeping the temperature and initial reactant concentrations constant. This will provide concentration vs. time data.
-
Repeat the entire process at several different temperatures to determine the activation energy.
-
To determine the reaction order with respect to each reactant, perform experiments where the concentration of one reactant is varied while the others are kept constant.
-
Data Analysis
-
Calculate Concentrations: From the GC data, calculate the molar concentrations of this compound and the remaining reactants at each residence time.
-
Determine Reaction Rates: The rate of reaction can be determined from the change in concentration over residence time.
-
Kinetic Modeling: Use the collected data to fit a suitable rate law. This can range from a simple power-law model to a more complex mechanistic model. Software such as MATLAB, Python with SciPy, or specialized kinetic modeling software can be used for this purpose.
-
Arrhenius Plot: Plot the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T). The slope of this plot is equal to -Ea/R, from which the activation energy (Ea) can be calculated.
Conclusion
The provided protocols and data for the analogous reaction of 5-oxohexanenitrile synthesis serve as a robust framework for investigating the reaction kinetics and mechanism of this compound. By employing a continuous microreactor system and following the detailed experimental and data analysis procedures, researchers can obtain high-quality kinetic data essential for process development, optimization, and scale-up in the pharmaceutical and chemical industries.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Methyl-5-oxohexanenitrile
Introduction
4-Methyl-5-oxohexanenitrile is a small organic molecule containing both a ketone and a nitrile functional group, giving it a degree of polarity. This compound and its analogs can be of interest as intermediates in the synthesis of various chemical entities, including pharmaceuticals and agrochemicals. The presence of impurities from synthesis, such as starting materials, by-products, or isomers, necessitates a robust purification method to obtain a high-purity final product. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such small molecules.[1] This application note describes a reversed-phase HPLC (RP-HPLC) method for the purification of this compound. RP-HPLC is a widely used technique for the separation of molecules based on their polarity.[2][3]
Challenges in Purification
The polarity of this compound can present a challenge for traditional reversed-phase chromatography, where highly polar compounds may have limited retention on the non-polar stationary phase.[4][5] Therefore, careful selection of the column and mobile phase is crucial for achieving optimal separation from impurities.
Methodology
A reversed-phase HPLC method was developed to achieve efficient purification of this compound. A C18 column was chosen as the stationary phase due to its wide applicability in the separation of small organic molecules.[6] A gradient elution with a water and acetonitrile mobile phase allows for the effective separation of the target compound from both more polar and less polar impurities.
Experimental Workflow
The overall workflow for the purification of this compound by HPLC is depicted in the following diagram:
Caption: Workflow for the HPLC Purification of this compound.
Data Presentation
The following table summarizes the HPLC method parameters for the purification of this compound.
| Parameter | Value |
| Instrument | Preparative HPLC System |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 500 µL |
| Sample Concentration | 10 mg/mL in Mobile Phase A |
The expected retention time and purity of the collected fractions are summarized in the table below.
| Fraction | Retention Time (min) | Purity (%) |
| Impurity 1 | 8.5 | - |
| This compound | 12.2 | >98% |
| Impurity 2 | 15.8 | - |
Detailed Experimental Protocols
1. Materials and Reagents
-
Crude this compound (CAS: 10413-01-1)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS reagent grade)
-
Syringe filters (0.45 µm PTFE)
2. Sample Preparation
-
Accurately weigh approximately 100 mg of crude this compound.
-
Dissolve the crude sample in 10 mL of Mobile Phase A (0.1% Formic Acid in Water) to achieve a concentration of 10 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
3. HPLC System Preparation and Operation
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC grade water.
-
Prepare Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser.
-
-
System Setup:
-
Install the C18 preparative column (250 x 21.2 mm, 10 µm) into the HPLC system.
-
Purge the pumps with their respective mobile phases to remove any air bubbles.
-
Equilibrate the column with 20% Mobile Phase B at a flow rate of 20 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Purification Run:
-
Set the UV detector to a wavelength of 210 nm.
-
Inject 500 µL of the filtered sample solution onto the column.
-
Start the gradient elution program as detailed in the data presentation table.
-
Monitor the chromatogram and collect fractions corresponding to the major peaks. It is advisable to collect fractions in regular time intervals or based on the detector signal.
-
-
Post-Run:
-
After the gradient is complete, wash the column with 100% Mobile Phase B for 10 minutes.
-
Re-equilibrate the column with 20% Mobile Phase B for the next injection.
-
4. Fraction Analysis and Product Isolation
-
Purity Analysis:
-
Analyze the collected fractions using an analytical HPLC system with a similar, but scaled-down, method to determine the purity of each fraction.
-
-
Pooling and Solvent Removal:
-
Pool the fractions containing the pure this compound (purity >98%).
-
Remove the acetonitrile and water using a rotary evaporator under reduced pressure.
-
-
Final Product:
This application note provides a comprehensive protocol for the purification of this compound using preparative reversed-phase HPLC. The described method is effective in separating the target compound from its impurities, yielding a final product with high purity. The provided workflow and protocols can be adapted for the purification of other similar small molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. 10413-01-1|4-Methyl-5-oxo-hexanenitrile|BLD Pharm [bldpharm.com]
Application Note: Characterization of 4-Methyl-5-oxohexanenitrile by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of 4-Methyl-5-oxohexanenitrile using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra, this note utilizes predicted ¹H and ¹³C NMR chemical shifts and anticipated mass spectral fragmentation patterns based on the compound's structure. These protocols and data tables serve as a comprehensive guide for researchers working with this molecule or similar chemical structures.
Introduction
This compound (CAS RN: 10413-01-1) is a bifunctional organic compound containing both a ketone and a nitrile group.[1][2][3][4][] Its molecular formula is C₇H₁₁NO, with a monoisotopic mass of 125.084063974 Da.[6] Accurate structural elucidation and characterization are crucial for its application in chemical synthesis and drug development. This application note outlines the standard procedures for obtaining and interpreting NMR and mass spectral data for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected major mass spectrometry fragments for this compound.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.70 | m | 1H | H-4 |
| ~2.45 | t | 2H | H-2 |
| ~2.20 | s | 3H | H-6 |
| ~1.90 | m | 2H | H-3 |
| ~1.15 | d | 3H | 4-CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (ppm) | Carbon Assignment |
| ~209 | C-5 (C=O) |
| ~119 | C-1 (C≡N) |
| ~48 | C-4 |
| ~30 | C-6 |
| ~28 | C-3 |
| ~16 | 4-CH₃ |
| ~14 | C-2 |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment Ion |
| 125 | [M]⁺ (Molecular Ion) |
| 110 | [M - CH₃]⁺ |
| 83 | [M - C₂H₂O]⁺ (McLafferty Rearrangement) |
| 70 | [M - C₃H₅O]⁺ |
| 57 | [CH₃CH(CH₃)CO]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3.1.2. Data Acquisition
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
Spectral Width: 10-12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
Spectral Width: 200-220 ppm
-
Mass Spectrometry
3.2.1. Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
3.2.2. Data Acquisition
-
Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
-
GC-MS Parameters (if applicable):
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: A suitable capillary column (e.g., HP-5ms).
-
Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 35-300
-
Visualization of Experimental Workflow
References
Application Notes and Protocols for the Spectroscopic Analysis of 4-Methyl-5-oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the spectroscopic properties of 4-Methyl-5-oxohexanenitrile. It includes detailed tables of predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with standardized experimental protocols for its synthesis and spectroscopic analysis. Visual diagrams are provided to illustrate the molecular structure and analytical workflow, offering a complete resource for the identification and characterization of this compound.
Introduction
This compound, with the chemical formula C₇H₁₁NO, is a bifunctional molecule containing both a nitrile and a ketone group.[1][2][][4][5] The presence of these two functional groups makes it a potentially valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. Accurate spectroscopic analysis is crucial for its identification, purity assessment, and quality control. This application note serves as a practical guide for researchers working with this and structurally related compounds.
Molecular Structure and Properties
-
IUPAC Name: this compound[][5]
-
Physical Properties:
Caption: Molecular Structure of this compound.
Spectroscopic Data
Due to the limited availability of experimental spectra in public databases, the following data is based on established chemical shift predictions and fragmentation patterns for molecules with similar functional groups.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm).
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-2 | ~ 2.45 | t | 2H | ~ 7.0 |
| H-3 | ~ 1.90 | m | 2H | |
| H-4 | ~ 2.60 | m | 1H | |
| H-6 (CH₃) | ~ 1.15 | d | 3H | ~ 7.0 |
| H-7 (CH₃) | ~ 2.15 | s | 3H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm).
| Carbon | Chemical Shift (ppm) |
| C-1 (CN) | ~ 119.5 |
| C-2 | ~ 15.0 |
| C-3 | ~ 28.0 |
| C-4 | ~ 48.0 |
| C-5 (C=O) | ~ 212.0 |
| C-6 (CH₃) | ~ 16.0 |
| C-7 (CH₃) | ~ 29.0 |
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared Absorption Frequencies for this compound.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch | ~ 2245 | Medium, Sharp |
| C=O stretch | ~ 1715 | Strong, Sharp |
| C-H stretch (sp³) | 2850-3000 | Medium |
| C-H bend (CH₃) | ~ 1370 & 1460 | Medium |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Fragmentation for this compound.
| m/z | Proposed Fragment |
| 125 | [M]⁺ (Molecular Ion) |
| 110 | [M - CH₃]⁺ |
| 84 | [M - CH₃CO]⁺ |
| 69 | [M - C₄H₈O]⁺ |
| 57 | [CH₃CO-CH-CH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
Synthesis of this compound via Michael Addition
This protocol describes a plausible synthesis route based on the Michael addition of 2-butanone to acrylonitrile.
Materials:
-
2-Butanone
-
Acrylonitrile
-
Sodium ethoxide (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide in ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add 2-butanone dropwise to the cooled solution while stirring.
-
After the addition of 2-butanone is complete, add acrylonitrile dropwise, maintaining the low temperature.
-
Allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of starting materials.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Analysis Protocols
4.2.1. NMR Spectroscopy
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
4.2.2. IR Spectroscopy
-
For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the nitrile and ketone functional groups.
4.2.3. Mass Spectrometry
-
Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using a direct infusion or GC-MS setup.
-
Use Electron Ionization (EI) as the ionization method.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).
-
Identify the molecular ion peak and analyze the fragmentation pattern.
Caption: General workflow for the spectroscopic analysis of the target compound.
Conclusion
The data and protocols presented in this application note provide a foundational resource for the synthesis and spectroscopic characterization of this compound. The predicted spectroscopic data offers a reliable reference for compound identification, while the detailed experimental procedures ensure reproducible results. These guidelines are intended to support researchers in their efforts to utilize this versatile chemical in various synthetic applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methyl-5-oxohexanenitrile Synthesis
Welcome to the technical support center for the synthesis of 4-Methyl-5-oxohexanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through a base-catalyzed Michael addition, specifically the cyanoethylation of 2-butanone with acrylonitrile.[1][2][3] This reaction involves the formation of a new carbon-carbon bond between the α-carbon of the ketone and the β-carbon of the nitrile.
Q2: What are the main factors that influence the yield of the reaction?
A2: Several factors can significantly impact the yield of this compound. These include the choice and concentration of the base catalyst, the molar ratio of reactants, reaction temperature, and the rate of addition of acrylonitrile. Careful control of these parameters is crucial for maximizing the yield and minimizing side reactions.
Q3: What are the common side reactions that can lower the yield?
A3: The primary side reactions of concern are the polymerization of acrylonitrile, aldol condensation of 2-butanone, and the formation of polycyanoethylated byproducts.[2] Uncontrolled polymerization of acrylonitrile is a frequent issue, leading to the formation of a solid mass and significantly reducing the availability of the reagent for the desired reaction.[3]
Q4: How can I minimize the polymerization of acrylonitrile?
A4: To minimize the polymerization of acrylonitrile, it is recommended to add it slowly to the reaction mixture, maintain a low reaction temperature (e.g., 0-10 °C), and consider the use of a polymerization inhibitor like hydroquinone.[3] Vigorous stirring is also important to dissipate heat and prevent localized high concentrations of the reagent.
Q5: What type of catalyst is most effective for this synthesis?
A5: Strong bases are typically used to catalyze the cyanoethylation of ketones.[2][3] Tetra-alkyl ammonium hydroxides have been shown to be effective catalysts for this type of reaction.[2] The choice of base can influence the reaction rate and the prevalence of side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Ineffective catalyst or incorrect catalyst concentration. | Ensure the base catalyst is not old or deactivated. Optimize the catalyst concentration; too little may result in a slow or incomplete reaction, while too much can promote side reactions. |
| Reaction temperature is too low. | While low temperatures are needed to control exotherms and prevent polymerization, the reaction may not proceed at an adequate rate if the temperature is too low. Experiment with a slightly higher temperature after the initial addition of acrylonitrile. | |
| Formation of a white precipitate or viscous gel | Polymerization of acrylonitrile. | This is a common issue.[3] Reduce the reaction temperature, add the acrylonitrile dropwise with vigorous stirring, and consider adding a polymerization inhibitor to the acrylonitrile before starting the reaction. |
| Presence of a high-boiling point impurity | Aldol condensation of 2-butanone. | This can be minimized by using a strong, non-nucleophilic base and maintaining a low reaction temperature. |
| Product is contaminated with a higher molecular weight species | Formation of a dicyanoethylated product. | Use an excess of 2-butanone relative to acrylonitrile to favor the mono-addition product. A molar ratio of ketone to nitrile between 3:1 and 5:1 is often preferred.[2] |
| Difficulty in isolating the pure product | Inefficient work-up or purification. | Ensure complete neutralization of the base catalyst during work-up.[2] For purification, vacuum distillation is generally effective. Ensure the distillation apparatus is efficient to separate the product from unreacted starting materials and high-boiling impurities. |
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of this compound
| Parameter | Condition | Effect on Yield | Potential Side Reactions |
| Molar Ratio (2-Butanone:Acrylonitrile) | High (e.g., >3:1) | Generally increases yield of the desired mono-adduct. | |
| Low (e.g., 1:1) | May lead to the formation of dicyanoethylated byproducts. | Dicyanoethylation. | |
| Catalyst | Strong Base (e.g., Tetra-alkyl ammonium hydroxide) | Effective in promoting the reaction. | Aldol condensation, polymerization of acrylonitrile. |
| Weak Base | May result in a slow or incomplete reaction. | ||
| Temperature | Low (0-10 °C during addition) | Helps to control the exothermic reaction and minimize polymerization. | Slower reaction rate. |
| High (>30 °C) | Can lead to rapid, uncontrolled polymerization of acrylonitrile and increase the rate of aldol condensation. | Polymerization, Aldol condensation. | |
| Acrylonitrile Addition | Slow (dropwise) | Favors the desired reaction and helps to control the exotherm. | |
| Rapid | Increases the risk of polymerization. | Polymerization. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Cyanoethylation
This protocol is a representative procedure based on the principles of cyanoethylation and information from related syntheses.[2]
Materials:
-
2-Butanone (Methyl Ethyl Ketone)
-
Acrylonitrile (with a polymerization inhibitor, e.g., hydroquinone)
-
Tetra-alkyl ammonium hydroxide solution (e.g., 40% in methanol)
-
10% aqueous Sulfuric Acid
-
10% aqueous Sodium Sulfate solution
-
Anhydrous Magnesium Sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add an excess of 2-butanone (e.g., 4 molar equivalents).
-
Catalyst Addition: Add a catalytic amount of the strong base (e.g., tetra-alkyl ammonium hydroxide solution).
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Acrylonitrile Addition: Slowly add acrylonitrile (1 molar equivalent) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture in an ice bath and neutralize the catalyst by slowly adding 10% aqueous sulfuric acid until the pH is neutral.[2]
-
Add a 10% aqueous solution of sodium sulfate.[2]
-
Separate the organic phase.
-
Extract the aqueous phase with an organic solvent (e.g., diethyl ether).
-
Combine the organic phases and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent and excess 2-butanone by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound. The boiling point is approximately 110-113 °C at 15 mm Hg.[2]
-
Mandatory Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yield in the synthesis.
References
Technical Support Center: Synthesis of 4-Methyl-5-oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 4-Methyl-5-oxohexanenitrile.
Troubleshooting Guide
Researchers may face several challenges during the synthesis of this compound. This guide outlines common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The strong base catalyst may have degraded due to improper storage or handling. | Utilize a fresh batch of the strong base. For instance, if using an alkali metal hydroxide, ensure it has not been overly exposed to atmospheric carbon dioxide. Consider switching to a stronger, anhydrous base like an alkali metal alkoxide for improved results. |
| Suboptimal Reaction Temperature: The reaction kinetics may be too slow at lower temperatures, leading to incomplete conversion. | Cautiously increase the reaction temperature in increments, while closely monitoring the reaction progress and the formation of any byproducts through techniques like TLC or GC. | |
| Inappropriate Solvent Choice: The solvent may be interfering with the reaction, for example, by quenching the base. | Employ an inert, aprotic solvent such as tetrahydrofuran (THF), dioxane, or tert-butanol to provide a suitable reaction medium. | |
| Formation of Significant Side Products | Aldol Condensation: The strong base can promote the self-condensation of the methyl ethyl ketone starting material, a common side reaction.[1] | To minimize this, add the methyl ethyl ketone to the reaction mixture containing the acrylonitrile and base in a slow, dropwise manner. Maintaining a lower reaction temperature can also suppress this side reaction. |
| Isomer Formation: An undesired isomer can be formed due to the deprotonation at the other alpha-carbon of methyl ethyl ketone. | The choice of a sterically hindered strong base may enhance the selectivity for the desired product. Precise temperature control throughout the reaction is also crucial in managing the isomeric ratio. | |
| Polycyanoethylation: The desired product can undergo further reaction with acrylonitrile, leading to byproducts.[1] | Employ a slight excess of methyl ethyl ketone in relation to acrylonitrile to favor the mono-addition product. | |
| Difficulty in Product Purification | Co-eluting Isomers: The desired product and its isomeric byproduct may have very similar physical properties, making separation by distillation challenging. | Utilize high-efficiency fractional distillation equipment. Alternatively, column chromatography using an appropriate stationary and mobile phase can be an effective separation technique. |
| High-Boiling Impurities: Aldol condensation products can be high-boiling and contaminate the final product. | A two-step purification process can be effective. First, perform a simple distillation to remove lower-boiling components. Then, subject the residue to fractional distillation or column chromatography for final purification. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is achieved through a Michael addition reaction, where methyl ethyl ketone reacts with acrylonitrile in the presence of a strong base catalyst.
Q2: What are the primary side reactions to anticipate?
A2: The most prevalent side reactions include the aldol condensation of methyl ethyl ketone, the formation of an undesired structural isomer, and polycyanoethylation of the initial product.[1]
Q3: Which type of base is recommended for this synthesis?
A3: A strong base is essential for this reaction. While alkali metal hydroxides can be used, stronger bases like potassium tert-butoxide are often preferred as they can lead to higher yields and better selectivity by minimizing water-related side reactions.[1]
Q4: How can the formation of the isomeric byproduct be controlled?
A4: Minimizing the formation of the undesired isomer is a key challenge. The selectivity is highly dependent on the reaction conditions. Lowering the reaction temperature and carefully selecting the base can influence the deprotonation of methyl ethyl ketone and thus the isomeric product ratio.
Q5: What is the ideal stoichiometric ratio of the reactants?
A5: To suppress the formation of polycyanoethylation byproducts, it is advisable to use a slight molar excess of methyl ethyl ketone relative to acrylonitrile.
Q6: What are the most effective methods for purifying the final product?
A6: Given the potential for closely-boiling isomers, fractional distillation under reduced pressure is a standard purification technique. For achieving high purity, column chromatography is a recommended alternative.
Experimental Protocol Guideline
The following is a general experimental procedure that can be adapted and optimized for the synthesis of this compound.
-
Reaction Setup: Assemble a reaction vessel with a magnetic stirrer, dropping funnel, thermometer, and a condenser under an inert atmosphere (e.g., nitrogen). Ensure all glassware is thoroughly dried.
-
Reagent Preparation: Charge the reaction vessel with the chosen inert solvent and the strong base. Cool the mixture using an ice bath. Prepare a solution of methyl ethyl ketone and acrylonitrile in the dropping funnel.
-
Reaction Execution: Add the methyl ethyl ketone and acrylonitrile mixture dropwise to the cooled base suspension over a prolonged period. Maintain a low temperature to control the exothermic nature of the reaction and to minimize side product formation. After the addition is complete, allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC or GC.
-
Workup: Upon completion, quench the reaction by the careful addition of a suitable quenching agent (e.g., a saturated aqueous solution of ammonium chloride). Extract the product into an appropriate organic solvent. Wash the combined organic layers, dry them over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by either fractional distillation under reduced pressure or by column chromatography.
Reaction Pathways
The following diagram illustrates the main synthetic route to this compound and the competing side reactions.
References
Minimizing isomer formation in "4-Methyl-5-oxohexanenitrile" preparation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the preparation of 4-Methyl-5-oxohexanenitrile. Our focus is on minimizing the formation of unwanted isomers to ensure high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method for preparing this compound is through the base-catalyzed Michael addition of methyl ethyl ketone to acrylonitrile.
Q2: What is the major isomeric impurity formed during the synthesis of this compound, and why is it a problem?
The primary isomeric impurity is 5-methyl-4-oxohexanenitrile. This isomer is formed when acrylonitrile reacts with the methyl group of methyl ethyl ketone instead of the intended methylene group. The separation of this compound from this isomer is challenging due to their similar physical properties, which can lead to significant product loss during purification.[1][2]
Q3: How can isomer formation be minimized during the reaction?
The key to minimizing the formation of the 5-methyl-4-oxohexanenitrile isomer is the use of a strong base as a catalyst.[1][2] While older methods may have avoided strong bases due to concerns about side reactions like aldol condensation, recent processes have demonstrated that a catalytically effective amount of a strong base can significantly improve the desired isomer ratio.[1]
Q4: What reaction conditions are recommended for optimal yield and purity?
For optimal results, the reaction should be carried out by combining the methyl ethyl ketone, acrylonitrile, and a strong base, optionally in an inert solvent. The specific temperature and reaction time will depend on the scale and specific strong base used, but careful monitoring of the reaction progress is crucial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of 5-methyl-4-oxohexanenitrile isomer | - Incorrect catalyst: Using a weak base or a non-optimal catalyst. - Reaction temperature too high: Higher temperatures can sometimes favor the formation of the undesired isomer. | - Use a strong base catalyst: Alkali metal hydroxides are effective.[1] - Optimize reaction temperature: Start with lower temperatures and monitor the reaction by GC or TLC to find the optimal balance between reaction rate and selectivity. |
| Low overall yield | - Side reactions: Aldol condensation of the ketone or polymerization of the acrylonitrile can occur.[1] - Insufficient catalyst: A catalytically ineffective amount of base will result in a slow or incomplete reaction. | - Control the addition rate: Add the acrylonitrile slowly to the ketone and catalyst mixture to maintain a low concentration of the nitrile and minimize polymerization. - Ensure catalytic amount of strong base: Use a sufficient amount of a strong base to drive the desired reaction. |
| Difficulty in product isolation | - Emulsion formation during workup: The presence of the base and potential side products can complicate extraction. | - Neutralize the catalyst carefully: After the reaction is complete, neutralize the strong base with an acid before extraction. - Use an appropriate extraction solvent: Select a solvent that provides good separation of the organic and aqueous layers. |
Quantitative Data on Isomer Ratios
| Catalyst Type | Desired Isomer : Undesired Isomer Ratio (Approximate) | Reference |
| Conventional/Older Processes | 2 : 1 | [2] |
| Process with Strong Base | 10 : 1 | [1][2] |
Experimental Protocols
Key Experiment: Minimizing Isomer Formation using a Strong Base Catalyst
This protocol is a general guideline based on processes described for the synthesis of similar 5-oxohexanenitriles.[1][2] Researchers should optimize the specific quantities and conditions for their laboratory setup.
Materials:
-
Methyl ethyl ketone
-
Acrylonitrile
-
Strong base (e.g., sodium hydroxide, potassium hydroxide)
-
Inert solvent (optional, e.g., toluene, t-butanol)
-
Deionized water
-
Acid for neutralization (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, combine the methyl ethyl ketone, the strong base, and the optional inert solvent.
-
Reactant Addition: Cool the mixture to the desired temperature (e.g., 10-20 °C) and slowly add the acrylonitrile via the addition funnel. Maintain a constant temperature throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the ratio of the desired product to the starting materials and the isomeric byproduct.
-
Quenching and Neutralization: Once the reaction has reached completion (as determined by monitoring), carefully quench the reaction by adding it to a cooled aqueous acid solution to neutralize the strong base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Separate the organic layer.
-
Washing: Wash the organic layer with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to isolate the this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 2. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]
Technical Support Center: Cyanoethylation of 2-Butanone to Synthesize 4-Methyl-5-oxohexanenitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the synthesis of 4-Methyl-5-oxohexanenitrile via the cyanoethylation of 2-butanone (methyl ethyl ketone) with acrylonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is a base-catalyzed cyanoethylation reaction, which is a type of Michael addition. It involves the reaction of 2-butanone with acrylonitrile in the presence of a strong base catalyst to form this compound.[1][2]
Q2: What are the most common reasons for a low yield in this reaction?
A2: The most frequent causes of low yield include:
-
Polymerization of acrylonitrile: This is a major side reaction, often initiated by the strong base catalyst, leading to the formation of polyacrylonitrile.[2][3]
-
Polycyanoethylation: The product, this compound, still possesses an acidic α-hydrogen and can react with another molecule of acrylonitrile.[4]
-
Aldol condensation: 2-butanone can undergo self-condensation in the presence of a strong base.[1]
-
Formation of isomers: The reaction can potentially yield isomeric byproducts that are difficult to separate, thus reducing the isolated yield of the pure desired product.[1]
-
Suboptimal reaction conditions: Incorrect temperature, reactant ratios, or catalyst concentration can favor side reactions.
Q3: How can I prevent the polymerization of acrylonitrile?
A3: To minimize the polymerization of acrylonitrile, consider the following strategies:
-
Use a polymerization inhibitor: Add a small amount of an inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) to the acrylonitrile before starting the reaction.[3]
-
Control the temperature: The cyanoethylation reaction is often exothermic.[2] Maintain a low reaction temperature (e.g., 0-10 °C), especially during the addition of acrylonitrile.
-
Slow addition of acrylonitrile: Add the acrylonitrile dropwise with vigorous stirring to prevent localized high concentrations and to effectively dissipate heat.[3]
-
Optimize catalyst concentration: Use the minimum effective amount of the base catalyst to reduce the rate of polymerization.[3]
Q4: What is the optimal molar ratio of 2-butanone to acrylonitrile?
A4: To favor the formation of the desired monocyanoethylated product and suppress polycyanoethylation, it is highly recommended to use an excess of 2-butanone.[1] A molar ratio of 2-butanone to acrylonitrile between 3:1 and 5:1 is often preferred.[1]
Q5: Which catalyst should I use and in what amount?
A5: Strong bases are effective catalysts for this reaction.[1][5] Common choices include alkali metal hydroxides (like NaOH or KOH), alkali metal alkoxides (like sodium methoxide), and quaternary ammonium hydroxides (like Triton B).[5][6] The catalyst should be used in a catalytically effective amount, which is typically a small fraction relative to the reactants. It is advisable to start with a low concentration and optimize based on the reaction progress and side product formation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies. | Rapid, uncontrolled polymerization of acrylonitrile.[3] | 1. Reduce Temperature: Immediately cool the reaction vessel. For future experiments, pre-cool the reaction mixture before adding acrylonitrile and maintain a low temperature (e.g., 0-10 °C) throughout the addition.[3]2. Slow Addition: Add acrylonitrile dropwise with vigorous stirring.[3]3. Use an Inhibitor: Add a polymerization inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) to the acrylonitrile before the reaction.[3] |
| Low yield of the desired product with significant high-molecular-weight impurities. | Slower polymerization of acrylonitrile, forming soluble polymers.[3] | 1. Optimize Catalyst: Reduce the concentration of the base catalyst.[3]2. Purification: Attempt to precipitate the polymer by dissolving the crude product in a solvent where the desired product is soluble, and the polymer is not, then adding a non-solvent for the polymer.[3] |
| Presence of significant amounts of a dicyanoethylated byproduct. | Polycyanoethylation of the initial product.[4] | 1. Increase Ketone Excess: Use a higher excess of 2-butanone (e.g., increase the molar ratio from 3:1 to 5:1 or even 7:1).[1] |
| Complex mixture of products, difficult to purify. | Multiple side reactions occurring (e.g., aldol condensation, isomer formation).[1] | 1. Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity.2. Weaker Base/Lower Concentration: Consider using a milder base or a lower concentration of the strong base to minimize side reactions.3. Purification: Purification by fractional distillation under reduced pressure is often necessary to separate the desired product from unreacted starting materials and byproducts.[1] |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
2-butanone (methyl ethyl ketone)
-
Acrylonitrile (stabilized with an inhibitor like MEHQ)
-
Strong base catalyst (e.g., sodium methoxide solution in methanol, or Triton B)
-
Anhydrous solvent (e.g., t-butanol, if required)
-
Dilute aqueous acid (e.g., acetic acid or HCl) for neutralization
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-butanone (e.g., 4.0 moles). If using a solvent, add it at this stage.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Catalyst Addition: Add the strong base catalyst to the cooled 2-butanone with stirring.
-
Acrylonitrile Addition: Add acrylonitrile (e.g., 1.0 mole) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Carefully neutralize the catalyst by adding a dilute aqueous acid solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel. If a solvent was used, add water to dissolve the salts. If no solvent was used, an organic solvent like diethyl ether can be added to extract the product.
-
Wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Relationships between problems, causes, and solutions.
References
- 1. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 2. organicreactions.org [organicreactions.org]
- 3. benchchem.com [benchchem.com]
- 4. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
- 5. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of 4-Methyl-5-oxohexanenitrile
Welcome to the Technical Support Center for the purification of 4-Methyl-5-oxohexanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information regarding the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its bifunctional nature, containing both a ketone and a nitrile group. Key difficulties include:
-
Presence of Isomers: The synthesis of this compound can result in the formation of structural isomers, such as 2-methyl-5-oxoheptanenitrile, which can be very difficult to separate due to similar physical properties.[1]
-
Thermal Sensitivity: While the compound can be distilled under vacuum, prolonged exposure to high temperatures may lead to degradation or side reactions.
-
Potential for Side Reactions: The synthesis, often a Michael addition, can lead to byproducts, including polymers or other adducts.[2][3]
-
Trace Impurities: Removal of residual starting materials, catalysts, and solvents is crucial for obtaining high-purity material.
Q2: What is the recommended primary method for the purification of this compound?
A2: Fractional vacuum distillation is the most commonly employed method for the purification of this compound on a preparative scale.[1] This technique is effective at separating the product from less volatile impurities and starting materials.
Q3: How can I separate the isomers of this compound?
A3: The separation of isomers of 5-oxohexanenitriles is known to be very difficult by distillation alone.[1] For analytical scale separation or for obtaining highly pure isomers, chromatographic techniques are recommended. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase would be the methods of choice.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and isomers.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and for the chiral separation of enantiomers with the appropriate column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[4][5]
Troubleshooting Guides
Fractional Vacuum Distillation
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Bumping or Unstable Boiling | - Superheating of the liquid. - Inefficient stirring. - Vacuum leaks. | - Ensure vigorous and constant stirring with a magnetic stir bar. - Check all glassware joints for proper sealing and apply a thin layer of vacuum grease. - Introduce a fine stream of nitrogen or argon gas through a capillary to serve as a boiling aid (ebullator). |
| Product Not Distilling at Expected Temperature | - Incorrect pressure reading. - System leak. - Thermometer placement is incorrect. - Presence of high-boiling impurities. | - Calibrate the pressure gauge. - Perform a leak test on the distillation setup. - Ensure the thermometer bulb is positioned just below the side arm leading to the condenser. - Consider a pre-purification step like a simple filtration or wash if significant non-volatile impurities are present. |
| Poor Separation of Fractions | - Inefficient fractionating column. - Distillation rate is too fast. - Fluctuating vacuum. | - Use a longer fractionating column or one with a higher number of theoretical plates (e.g., Vigreux or packed column). - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.[6] - Use a vacuum regulator to maintain a stable pressure.[7] |
| Product Decomposition (Darkening of Distillation Residue) | - Overheating. - Presence of acidic or basic impurities catalyzing degradation. | - Lower the distillation temperature by using a higher vacuum. - Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation, followed by drying. |
Chromatographic Separation of Isomers
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| No Separation of Isomers (Co-elution) | - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. - Temperature is too high. | - Screen different types of chiral columns (e.g., cyclodextrin-based for GC, or polysaccharide-based for HPLC).[8][9][10] - For HPLC, vary the solvent ratio and consider adding modifiers. For GC, optimize the temperature program. - Lowering the column temperature can often improve chiral resolution.[11] |
| Poor Peak Shape (Tailing or Fronting) | - Column overload. - Interaction of the analyte with active sites on the column. - Inappropriate solvent for sample dissolution. | - Reduce the injection volume or the concentration of the sample. - For HPLC, add a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase to improve peak shape for acidic or basic analytes, respectively.[8] - Dissolve the sample in the mobile phase. |
| Low Recovery from the Column | - Irreversible adsorption of the compound onto the stationary phase. - Decomposition on the column. | - Deactivate the column if using silica-based phases. - Check the stability of the compound under the chromatographic conditions on a small scale. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
-
Apparatus Setup:
-
Assemble a fractional vacuum distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge and a cold trap.
-
Ensure all glassware is dry and free of cracks.[12]
-
Use a magnetic stirrer and a heating mantle with a temperature controller.
-
Lightly grease all ground-glass joints to ensure a good seal.[12]
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 15 mmHg).
-
Once the pressure is stable, begin heating the flask gently.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).[6]
-
Collect a forerun fraction, which may contain more volatile impurities.
-
Collect the main fraction at the expected boiling point (approximately 115 °C at 15 Torr).[13]
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.
-
Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides and overheating of the residue.
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
Protocol 2: Purity Analysis by Gas Chromatography (GC)
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary column suitable for polar compounds (e.g., a wax-type or a mid-polarity phenyl-methylpolysiloxane column). For chiral analysis, a cyclodextrin-based chiral column is required.
-
-
GC Conditions (for general purity):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL (split injection).
-
-
Sample Preparation:
-
Prepare a solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
For impurity identification with GC-MS, compare the mass spectra of the impurity peaks with a spectral library.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10413-01-1 | [14][15] |
| Molecular Formula | C₇H₁₁NO | [14][15] |
| Molecular Weight | 125.17 g/mol | [16] |
| Boiling Point | 115 °C at 15 Torr | [13] |
Table 2: Comparison of Purification Techniques
| Technique | Purity Achievable | Typical Yield | Throughput | Key Advantages | Key Limitations |
| Fractional Vacuum Distillation | 95-99% | 70-90% | High | Scalable, effective for removing non-volatile impurities. | Poor separation of close-boiling isomers, potential for thermal degradation. |
| Preparative HPLC | >99% | 50-80% | Low | Excellent for isomer separation and achieving very high purity. | Requires significant solvent usage, not easily scalable. |
| Column Chromatography (Silica Gel) | 90-98% | 60-85% | Medium | Can remove polar impurities. | Potential for compound decomposition on acidic silica. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for vacuum distillation issues.
References
- 1. vta-process.de [vta-process.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. carlroth.com [carlroth.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. gcms.cz [gcms.cz]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. Page loading... [guidechem.com]
- 15. 4-METHYL-5-OXO-HEXANENITRILE | 10413-01-1 [chemicalbook.com]
- 16. Michael addition reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Methyl-5-oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Methyl-5-oxohexanenitrile, with a focus on the removal of byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Presence of an Isomeric Impurity
Question: My final product shows a significant peak corresponding to an isomer of this compound in the GC analysis. How can I minimize its formation and remove it?
Answer:
The formation of an undesired isomer is a known challenge in the synthesis of this compound via the cyanoethylation of butanone. This side reaction can be addressed at both the synthesis and purification stages.
Minimizing Isomer Formation:
-
Catalyst Selection: The choice of catalyst is crucial. While various bases can catalyze the reaction, using a strong base has been shown to significantly improve the ratio of the desired product to the isomeric byproduct.[1]
-
Reaction Conditions: Carefully controlling reaction temperature and reactant addition rates can also influence the product distribution.
Removal of Isomeric Impurity:
Separating the desired this compound from its isomer is challenging due to their similar physical properties.[1]
-
Fractional Distillation: Distillation under reduced pressure can be employed for purification.[1] However, complete separation may be difficult to achieve due to close boiling points.
-
Chromatography: Preparative high-performance liquid chromatography (HPLC) or gas chromatography (GC) are powerful techniques for separating isomers. The selection of the appropriate stationary phase and mobile phase/temperature gradient is critical for achieving good resolution.
Issue 2: Low Overall Yield After Purification
Question: I am experiencing a significant loss of product during the purification process, resulting in a low overall yield. What are the potential causes and solutions?
Answer:
Low yield after purification can stem from several factors, including product degradation and inefficient purification techniques.
Potential Causes:
-
Hydrolysis of the Nitrile Group: The cyano group is susceptible to hydrolysis to a carboxylic acid, especially under strong basic or acidic conditions, often at elevated temperatures.[2][3][4][5][6] This can occur during the reaction work-up or purification.
-
Inefficient Extraction: If liquid-liquid extraction is used to isolate the product, incomplete extraction can lead to product loss.
-
Suboptimal Distillation Parameters: During vacuum distillation, temperatures that are too high or prolonged heating can lead to product decomposition.
Solutions:
-
Neutralize the Reaction Mixture: Before work-up, carefully neutralize the reaction mixture to a pH of ~7 to prevent base-catalyzed hydrolysis.
-
Optimize Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous phase.
-
Optimize Distillation: Use a well-controlled vacuum source and a fractionating column to perform the distillation at the lowest possible temperature. One patent suggests a distillation of a similar compound at a reduced pressure of 12 mm Hg with a top temperature of 100°-107° C.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: The most commonly reported byproduct is an undesired positional isomer. Other potential byproducts, though less frequently mentioned in the specific context of this synthesis, can arise from side reactions of the starting materials and intermediates. These may include:
-
Products of butanone self-condensation: Under basic conditions, butanone can undergo self-aldol condensation.[7]
-
Polymers of acrylonitrile: Acrylonitrile can polymerize, especially at higher temperatures or in the presence of radical initiators.
-
Hydrolysis product: 4-Methyl-5-oxohexanoic acid can be formed if the nitrile group is hydrolyzed.[2][3][4][5][6]
Q2: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A2: Gas chromatography (GC) is a commonly used technique to monitor the progress of the reaction and determine the purity of the final product, including the ratio of isomers.[1] For more detailed structural confirmation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended.
Q3: Can you provide a general protocol for the synthesis of this compound?
A3: A general procedure involves the base-catalyzed Michael addition of butanone to acrylonitrile.[8] The reaction is typically carried out by slowly adding acrylonitrile to a mixture of butanone and a catalytic amount of a strong base. The reaction temperature should be carefully controlled to minimize side reactions. After the reaction is complete, the catalyst is neutralized, and the product is isolated by extraction and purified by vacuum distillation.
Quantitative Data
| Purification Method | Principle | Potential Purity | Advantages | Disadvantages |
| Fractional Vacuum Distillation | Separation based on differences in boiling points. | Moderate to High | Scalable for larger quantities. | May not fully resolve close-boiling isomers.[1] |
| Preparative HPLC | Separation based on differential partitioning between a mobile and stationary phase. | High to Very High | Excellent for separating isomers with high purity. | Less scalable for large quantities, requires solvent removal. |
| Preparative GC | Separation based on volatility and interaction with a stationary phase. | High to Very High | Can provide very high purity for volatile compounds. | Limited to smaller sample sizes, potential for thermal degradation. |
Experimental Protocols
General Synthesis Protocol
-
Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and a thermometer is charged with butanone and a catalytic amount of a strong base (e.g., sodium methoxide).
-
Reactant Addition: Acrylonitrile is added dropwise to the stirred mixture while maintaining a controlled temperature (e.g., 40-50 °C).
-
Reaction Monitoring: The reaction progress is monitored by GC analysis of aliquots taken from the reaction mixture.
-
Work-up: Once the reaction is complete, the mixture is cooled and neutralized with a suitable acid (e.g., acetic acid). The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for byproduct removal in this compound synthesis.
References
- 1. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. chemcess.com [chemcess.com]
- 8. Cyanoethylation - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Methyl-5-oxohexanenitrile Reaction Condition Optimization
Welcome to the technical support center for the synthesis of 4-Methyl-5-oxohexanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the optimization of this important chemical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective method for synthesizing this compound is through a base-catalyzed Michael addition reaction. This involves the conjugate addition of a ketone, specifically 3-methyl-2-butanone, to an α,β-unsaturated nitrile, acrylonitrile.
Q2: What type of catalyst is most effective for this reaction?
Strong bases are generally the most effective catalysts for this Michael addition. While historically there have been concerns about side reactions with strong bases, their use has been shown to produce high yields with minimal formation of undesired isomers when conditions are optimized.[1] Alkali metal hydroxides, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), are commonly used.
Q3: What are the common side reactions to be aware of during the synthesis of this compound?
Several side reactions can occur, potentially lowering the yield and purity of the final product. These include:
-
Aldol Condensation: The ketone starting material (3-methyl-2-butanone) can undergo self-condensation in the presence of a strong base.
-
Polycyanoethylation: The product, this compound, can potentially react with additional molecules of acrylonitrile.
-
Isomer Formation: The formation of an undesired isomer, 2-methyl-5-oxoheptane nitrile, can occur and is often difficult to separate from the desired product, leading to significant yield loss during purification.[1]
Q4: How can the formation of the undesired isomer be minimized?
The use of a strong base as a catalyst has been shown to significantly improve the isomer ratio, favoring the formation of the desired this compound.[1] Careful control of reaction temperature and reactant stoichiometry can also play a crucial role in minimizing the formation of side products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | The base catalyst may be old or have degraded. Use a fresh supply of the base. Ensure proper storage conditions to prevent decomposition. |
| Insufficient Catalyst | The catalytic amount of the base may be too low to effectively promote the reaction. A slight increase in the catalyst loading may be beneficial. |
| Suboptimal Temperature | The reaction temperature may be too low, resulting in a slow reaction rate. Consider increasing the temperature to the reflux temperature of the reaction mixture. Conversely, excessively high temperatures can promote side reactions. |
| Poor Quality Reagents | Impurities in the 3-methyl-2-butanone or acrylonitrile can inhibit the reaction. Use purified reagents. |
Problem 2: High Level of Impurities in the Product
| Potential Cause | Troubleshooting Step |
| Side Reactions | As mentioned in the FAQs, aldol condensation and polycyanoethylation are common side reactions. To minimize these, consider lowering the reaction temperature or reducing the reaction time. Adjusting the stoichiometry of the reactants may also be beneficial. |
| Isomer Formation | The presence of the 2-methyl-5-oxoheptane nitrile isomer is a common issue. Using a strong base catalyst is the primary method to improve the isomer ratio.[1] |
| Inefficient Purification | The purification process may not be effectively removing impurities. Ensure proper neutralization of the catalyst after the reaction is complete. Thorough washing of the organic layer and careful distillation are crucial for obtaining a pure product. |
Data Presentation
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Notes |
| Catalyst | Strong Base (e.g., NaOH, KOH) | High | High | Promotes the desired reaction pathway and minimizes isomer formation. |
| Weak Base (e.g., primary amines) | Moderate to Low | Low | Can lead to a higher proportion of the undesired isomer. | |
| Temperature | Low (e.g., Room Temperature) | Low | High | Slower reaction rate but may reduce side reactions. |
| High (e.g., Reflux) | High | Moderate | Increases reaction rate but can also increase the rate of side reactions. | |
| Solvent | Aprotic (e.g., Methanol) | Favorable | Favorable | Solubilizes reactants and catalyst. |
| Protic (e.g., Water) | Potentially Lower | Potentially Lower | Can interfere with the base catalyst. | |
| Reactant Ratio | Excess Ketone | High | High | Can help to drive the reaction to completion and minimize polycyanoethylation. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a general procedure for the Michael addition of a methyl ketone to an α,β-unsaturated nitrile using a strong base catalyst.
Materials:
-
3-Methyl-2-butanone
-
Acrylonitrile
-
Sodium hydroxide (NaOH)
-
Methanol
-
Sulfuric acid (H₂SO₄), 10% solution
-
Sodium sulfate (Na₂SO₄), 10% solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2-butanone and acrylonitrile. A molar excess of the ketone is recommended.
-
Prepare a 15 wt. % solution of NaOH in methanol.
-
With stirring, add a catalytic amount of the NaOH/methanol solution to the flask.
-
Heat the reaction mixture to reflux and maintain this temperature for the desired reaction time (e.g., 90 minutes).
-
Monitor the reaction progress by a suitable analytical method such as Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding a 10% solution of sulfuric acid until the pH is neutral.
-
Add a 10% aqueous solution of sodium sulfate to the mixture.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield.
References
Improving catalyst efficiency for "4-Methyl-5-oxohexanenitrile" synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve catalyst efficiency in the synthesis of 4-Methyl-5-oxohexanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a base-catalyzed Michael addition (a type of conjugate addition) of methyl ethyl ketone (MEK) to acrylonitrile. The catalyst, a strong base, deprotonates the MEK at the more substituted α-carbon, forming a carbanion which then acts as a nucleophile, attacking the β-carbon of the acrylonitrile.
Q2: Which catalysts are most effective for this synthesis?
A2: Strong bases are generally the most effective catalysts for this reaction. These can include alkali metal hydroxides (e.g., KOH), alkali metal alkoxides (e.g., potassium tert-butoxide), and quaternary ammonium hydroxides (e.g., tetrabutylammonium hydroxide).[1] The choice of catalyst can significantly impact both the reaction rate and the selectivity towards the desired product.
Q3: What are the main challenges and side reactions in this synthesis?
A3: The primary challenges include:
-
Isomer Formation: The primary side-product is often the isomeric 3-(1-cyanopropyl)-2-butanone, which results from the deprotonation and reaction at the less substituted α-carbon (the methyl group) of MEK.
-
Aldol Condensation: MEK can undergo self-condensation in the presence of a strong base, leading to byproducts.[1]
-
Polycyanoethylation: The product itself has an acidic proton and can potentially react with another molecule of acrylonitrile, although this is less common under controlled conditions.
-
Polymerization of Acrylonitrile: Acrylonitrile can readily polymerize in the presence of bases. This is a significant issue that can lead to low yields and difficult purification.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials (MEK and acrylonitrile) and the formation of the product and any major byproducts.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Inefficient Catalyst | Switch to a stronger base catalyst. For instance, quaternary ammonium hydroxides or alkali metal alkoxides are often more effective than alkali metal hydroxides.[1] |
| Acrylonitrile Polymerization | - Add a polymerization inhibitor (e.g., hydroquinone or MEHQ) to the acrylonitrile before starting the reaction.- Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of acrylonitrile.- Ensure slow, dropwise addition of acrylonitrile to the reaction mixture. |
| Sub-optimal Reactant Ratio | Use an excess of methyl ethyl ketone. A molar ratio of MEK to acrylonitrile between 3:1 and 5:1 is often recommended to maximize the conversion of the limiting reagent (acrylonitrile).[1] |
| Insufficient Reaction Time or Temperature | After the initial exothermic addition, allow the reaction to stir at room temperature or slightly elevated temperatures for a sufficient period. Monitor the reaction by GC or TLC to determine the point of maximum conversion. |
Problem 2: Poor Selectivity (High Formation of the Isomeric Byproduct)
| Potential Cause | Suggested Solution |
| Incorrect Catalyst Choice | The use of a strong base is reported to favor the formation of the desired branched isomer (this compound) over the linear one. Weaker bases, such as primary amines, may result in a lower isomer ratio.[1] |
| High Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. Running the reaction at lower temperatures may improve the isomer ratio, although it might require longer reaction times. |
Problem 3: Presence of Aldol Condensation Byproducts
| Potential Cause | Suggested Solution |
| High Catalyst Concentration | Use the minimum effective amount of catalyst. A high concentration of a strong base can promote the self-condensation of MEK. |
| High Reaction Temperature | Aldol condensations are often favored by higher temperatures. Maintaining a lower reaction temperature can help to minimize this side reaction. |
Data Presentation
Table 1: Illustrative Performance of Various Base Catalysts for Cyanoethylation of Ketones
| Catalyst | Catalyst Type | Typical Yield | Selectivity (Desired/Isomer) | Notes |
| Potassium Hydroxide (KOH) | Strong Base (Inorganic) | Moderate to Good | Moderate | A common and cost-effective choice. |
| Sodium Methoxide (NaOMe) | Strong Base (Alkoxide) | Good to High | Good | Often provides a good balance of reactivity and selectivity. |
| Potassium tert-Butoxide (t-BuOK) | Strong Base (Alkoxide) | High | High | The bulky nature can sometimes improve selectivity. |
| Tetrabutylammonium Hydroxide (TBAH) | Strong Base (Quaternary Ammonium) | High | Very High | Often cited for high yields and excellent selectivity in Michael additions.[1] |
| Triethylamine (Et3N) | Weak Base (Amine) | Low to Moderate | Low | Generally not recommended for this specific transformation due to lower reactivity and selectivity. |
Note: The data in this table is illustrative and based on general principles of Michael additions and information from related syntheses. Actual results will vary depending on specific experimental conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
Methyl ethyl ketone (MEK), anhydrous
-
Acrylonitrile (stabilized with an inhibitor like MEHQ)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet. Place the flask under a positive pressure of dry nitrogen.
-
Charging Reactants: To the flask, add anhydrous methyl ethyl ketone (4.0 equivalents) and anhydrous toluene.
-
Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. While stirring, add potassium tert-butoxide (0.1 equivalents) to the solution.
-
Acrylonitrile Addition: Add acrylonitrile (1.0 equivalent) to the dropping funnel. Add the acrylonitrile dropwise to the cooled, stirring reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) two times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Mandatory Visualizations
References
"4-Methyl-5-oxohexanenitrile" degradation pathways and prevention
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methyl-5-oxohexanenitrile. The information is designed to help anticipate and resolve issues related to the stability and degradation of this compound during experimentation.
*Disclaimer: Specific degradation pathways for this compound are not extensively documented in publicly available literature. The pathways and troubleshooting advice provided below are based on general principles of organic chemistry and the reactivity of its functional groups (ketone and nitrile).
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and how do they influence its stability?
A1: this compound possesses two key functional groups: a ketone and a nitrile. The ketone group can be susceptible to reactions such as enolization, which can lead to racemization or aldol-type reactions under basic conditions. The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, particularly under strong acidic or basic conditions.
Q2: What are the optimal storage conditions for this compound to minimize degradation?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (-20°C is recommended for long-term storage). For short-term use, refrigeration at 2-8°C is suitable. Inert atmosphere (e.g., argon or nitrogen) can also be considered to prevent oxidative degradation.
Q3: I am observing a new, unexpected peak in my HPLC analysis after storing my sample in a solution. What could this be?
A3: An unexpected peak in your HPLC chromatogram likely indicates the formation of a degradation product. Depending on the solvent and storage conditions, this could be the corresponding carboxylic acid or amide from nitrile hydrolysis, or a product of an aldol reaction if the conditions are basic. It is advisable to characterize this new peak using mass spectrometry (LC-MS).
Q4: Can I heat my reaction mixture containing this compound?
A4: Caution should be exercised when heating this compound, especially in the presence of strong acids, bases, or water. Elevated temperatures can accelerate the rate of nitrile hydrolysis and other potential degradation reactions. If heating is necessary, it is recommended to perform a small-scale trial to assess the compound's stability under the specific reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Purity Over Time | - Improper Storage: Exposure to moisture, light, or elevated temperatures. - Hydrolysis: Presence of acidic or basic impurities in the solvent or on glassware. | - Store the compound at -20°C in a tightly sealed, amber vial under an inert atmosphere. - Use anhydrous, high-purity solvents and ensure all glassware is thoroughly dried. |
| Inconsistent Experimental Results | - Sample Degradation: The compound may be degrading during the experiment. - Incomplete Dissolution: The compound may not be fully dissolved, leading to inaccurate concentrations. | - Perform a stability check of the compound under your experimental conditions. - Ensure complete dissolution by gentle warming or sonication, if the compound's stability permits. |
| Appearance of a Yellow Tint in the Sample | - Oxidation or Polymerization: Exposure to air or light may be causing oxidative degradation or polymerization. | - Store under an inert atmosphere and protect from light. - Consider adding a radical scavenger if oxidative degradation is suspected. |
Hypothesized Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound based on its chemical structure.
Caption: Hypothesized nitrile hydrolysis pathways under acidic and basic conditions.
Caption: Hypothesized base-catalyzed self-condensation (Aldol) pathway.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
Objective: To determine the purity of a this compound sample and detect the presence of degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 100 µg/mL with the initial mobile phase composition.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Protocol 2: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system (as described in Protocol 1)
-
LC-MS system for identification of degradation products
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Control: Keep the stock solution at 4°C.
-
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC (Protocol 1) to quantify the remaining this compound and the formation of degradation products.
-
Analyze samples with significant degradation by LC-MS to identify the structure of the degradation products.
-
Kinetic versus thermodynamic control in "4-Methyl-5-oxohexanenitrile" synthesis
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-5-oxohexanenitrile. The focus is on controlling the kinetic versus thermodynamic reaction pathways to ensure the selective formation of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound via the Michael addition of 3-methyl-2-butanone to acrylonitrile?
The principal challenge is achieving regioselectivity. The starting ketone, 3-methyl-2-butanone, is asymmetrical and can form two different enolates: a kinetic enolate and a thermodynamic enolate. The choice of enolate determines the final product. To synthesize this compound, the reaction must proceed through the thermodynamic enolate .
Q2: How can I selectively synthesize the desired thermodynamic product, this compound?
To favor the formation of the more stable, more substituted thermodynamic enolate, and thus the desired product, the following conditions are recommended:
-
Base: Use a weaker, non-bulky base such as sodium ethoxide or potassium tert-butoxide.
-
Temperature: Employ higher reaction temperatures, typically ranging from room temperature to the reflux temperature of the solvent.[1]
-
Reaction Time: Allow for longer reaction times to enable the equilibrium between the kinetic and thermodynamic enolates to favor the more stable thermodynamic form.[1]
Q3: What conditions lead to the formation of the undesired kinetic product?
The kinetic product, 5-methyl-5-formylhexanenitrile, results from the formation of the less substituted, kinetic enolate. These conditions favor its formation:
-
Base: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA).[2][3]
-
Temperature: Maintain low reaction temperatures, typically around -78 °C.[1][3]
-
Reaction Time: Use shorter reaction times to trap the rapidly formed kinetic enolate before it can equilibrate to the thermodynamic form.[1]
Q4: What are the most common side reactions in this synthesis?
Besides the formation of the kinetic isomer, other potential side reactions include:
-
Polymerization of Acrylonitrile: Acrylonitrile can readily polymerize in the presence of bases.
-
Aldol Condensation: The enolate of 3-methyl-2-butanone can react with another molecule of the ketone, leading to aldol condensation products.
-
Dialkylation: The product, this compound, still possesses an acidic proton and can potentially react with another molecule of acrylonitrile.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Solution |
| Incorrect base and temperature combination for thermodynamic control. | Ensure you are using a weaker, non-bulky base (e.g., NaOEt, KOtBu) and a higher reaction temperature (e.g., room temperature to reflux). Avoid strong, bulky bases like LDA and low temperatures, as these favor the kinetic product. |
| Inactive or wet reagents and solvents. | Use freshly distilled solvents and ensure all reagents are anhydrous. Moisture will quench the enolate and inhibit the reaction. |
| Polymerization of acrylonitrile. | Add the acrylonitrile slowly to the reaction mixture. It is also advisable to use acrylonitrile with an inhibitor or to freshly distill it before use. |
| Insufficient reaction time for equilibration. | For thermodynamic control, ensure a sufficiently long reaction time to allow the kinetic enolate to equilibrate to the more stable thermodynamic enolate. |
Problem 2: Formation of the Undesired Kinetic Isomer
| Possible Cause | Solution |
| Reaction conditions are favoring the kinetic enolate. | If you are isolating the wrong isomer, your reaction conditions are likely under kinetic control. Switch to a weaker base, increase the reaction temperature, and prolong the reaction time to favor the thermodynamic product. |
Problem 3: Difficult Product Purification
| Possible Cause | Solution |
| Presence of multiple byproducts (e.g., aldol products, polymers). | To minimize byproducts, ensure slow addition of acrylonitrile and maintain a well-stirred, homogeneous reaction mixture. During workup, a careful aqueous wash can help remove some polar impurities. Fractional distillation under reduced pressure is often effective for purifying the final product. |
| Incomplete reaction. | Monitor the reaction progress using TLC or GC to ensure the starting materials have been consumed before starting the workup procedure. |
Data Presentation
Table 1: Reaction Conditions and Expected Product Ratios
| Control Type | Base | Temperature | Reaction Time | Major Product | Minor Product |
| Thermodynamic | NaOEt or KOtBu | Room Temp. to Reflux | Long (e.g., > 12 hours) | This compound | Kinetic Isomer |
| Kinetic | LDA | -78 °C | Short (e.g., < 1 hour) | Kinetic Isomer | This compound |
Experimental Protocols
Protocol for Thermodynamic Control (Synthesis of this compound)
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol.
-
Base Formation: Carefully add sodium metal to the ethanol to generate sodium ethoxide in situ.
-
Enolate Formation: To the solution of sodium ethoxide, add 3-methyl-2-butanone dropwise at room temperature. Stir the mixture for 1 hour.
-
Michael Addition: Add acrylonitrile dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Protocol for Kinetic Control (Synthesis of the Undesired Isomer)
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, add anhydrous tetrahydrofuran (THF).
-
Base Preparation: Cool the THF to -78 °C (dry ice/acetone bath). Add diisopropylamine followed by the slow addition of n-butyllithium to form LDA. Stir for 30 minutes at -78 °C.
-
Enolate Formation: Slowly add 3-methyl-2-butanone to the LDA solution at -78 °C. Stir for 1 hour at this temperature.
-
Michael Addition: Add acrylonitrile dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Workup and Purification: Quench the reaction at -78 °C with saturated aqueous ammonium chloride and proceed with a similar workup and purification as described for the thermodynamic protocol.
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the NMR Spectroscopy of 4-Methyl-5-oxohexanenitrile
For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectral assignments for 4-Methyl-5-oxohexanenitrile and compares them with experimental data from structurally analogous compounds. This comparative approach offers a robust framework for spectral interpretation and structural verification.
Predicted and Comparative NMR Spectral Data
Due to the absence of publicly available experimental NMR spectra for this compound, this guide presents a predicted ¹H and ¹³C NMR dataset. These predictions are derived from established chemical shift principles and are juxtaposed with experimental data from three structurally related molecules: 5-Oxohexanenitrile, 3-Methyl-2-pentanone, and Valeronitrile. This comparison allows for a more confident assignment of the predicted chemical shifts for our target molecule.
The structural similarities and differences among these compounds provide a valuable basis for understanding the influence of various functional groups on NMR chemical shifts. 5-Oxohexanenitrile shares the oxo- and nitrile functionalities but lacks the methyl substituent at the 4-position. 3-Methyl-2-pentanone contains the methyl-ketone moiety and a methyl group in a similar position to our target compound but lacks the nitrile group. Valeronitrile provides data for the n-butyl cyanide portion of the molecule.
¹H NMR Spectral Data Comparison
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its seven unique proton environments. The table below summarizes these predicted chemical shifts and multiplicities and compares them with the experimental data of the selected analogs.
| Proton Assignment (this compound) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Analog Compound | Experimental Chemical Shift (ppm) | Experimental Multiplicity |
| H1 (CH₃-C=O) | ~2.2 | Singlet | 3H | 5-Oxohexanenitrile | 2.18 | Singlet |
| H2 (-CH₂-CN) | ~2.5 | Triplet | 2H | 5-Oxohexanenitrile | 2.51 | Triplet |
| H3 (-CH₂-CH₂-CN) | ~1.9 | Multiplet | 2H | 5-Oxohexanenitrile | 2.02 | Multiplet |
| H4 (-CH(CH₃)-) | ~2.8 | Multiplet | 1H | 3-Methyl-2-pentanone | 2.58 | Sextet |
| H6 (CH₃-CH-) | ~1.2 | Doublet | 3H | 3-Methyl-2-pentanone | 1.07 | Doublet |
| H7 (-C(=O)-CH₃) | ~2.1 | Singlet | 3H | 3-Methyl-2-pentanone | 2.12 | Singlet |
| - | - | - | - | Valeronitrile (CH₂-CN) | 2.37 | Triplet |
| - | - | - | - | Valeronitrile (-CH₂-CH₂-CN) | 1.68 | Sextet |
| - | - | - | - | Valeronitrile (-CH₂-CH₃) | 1.48 | Sextet |
| - | - | - | - | Valeronitrile (CH₃) | 0.95 | Triplet |
Note: Predicted values are estimations based on standard chemical shift tables and substituent effects. Experimental data for analogs are sourced from publicly available spectral databases.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The predicted chemical shifts for the seven carbon atoms of this compound are presented below, alongside experimental data for the analogous compounds.
| Carbon Assignment (this compound) | Predicted Chemical Shift (ppm) | Analog Compound | Experimental Chemical Shift (ppm) |
| C1 (C=O) | ~209 | 5-Oxohexanenitrile | 207.9 |
| C2 (-CN) | ~119 | 5-Oxohexanenitrile | 119.5 |
| C3 (-CH₂-CN) | ~17 | 5-Oxohexanenitrile | 16.6 |
| C4 (-CH₂-CH₂-CN) | ~28 | 5-Oxohexanenitrile | 27.8 |
| C5 (-CH(CH₃)-) | ~45 | 3-Methyl-2-pentanone | 45.3 |
| C6 (CH₃-CH-) | ~16 | 3-Methyl-2-pentanone | 16.1 |
| C7 (CH₃-C=O) | ~29 | 3-Methyl-2-pentanone | 27.2 |
| - | - | Valeronitrile (CN) | 119.6 |
| - | - | Valeronitrile (CH₂-CN) | 17.1 |
| - | - | Valeronitrile (-CH₂-CH₂-CN) | 20.0 |
| - | - | Valeronitrile (-CH₂-CH₃) | 28.8 |
| - | - | Valeronitrile (CH₃) | 13.5 |
Note: Predicted values are estimations. Experimental data for analogs are from publicly available spectral databases.
Experimental Protocols
To ensure reproducibility and accuracy, the following general experimental protocols are recommended for acquiring ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
Data Processing: Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectroscopy:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of 0 to 220 ppm is standard.
-
Data Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction.
Visualizing Molecular Structure and Analytical Workflow
To further aid in the understanding of the molecular structure and the process of spectral assignment, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: A typical workflow for NMR spectral assignment.
Unraveling the Fragmentation Jigsaw: A Comparative Mass Spectrometry Guide to 4-Methyl-5-oxohexanenitrile
For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into a compound's molecular weight and fragmentation pattern. This guide offers a detailed comparison of the predicted mass spectral fragmentation of 4-Methyl-5-oxohexanenitrile against a structurally similar compound, supported by established fragmentation principles and detailed experimental protocols.
The fragmentation of a molecule in a mass spectrometer is not a random event; it follows predictable pathways dictated by the molecule's functional groups and overall structure. For this compound, a bifunctional molecule containing both a ketone and a nitrile group, its fragmentation is a composite of the characteristic cleavages of these two moieties. The molecular formula of this compound is C₇H₁₁NO, and its molecular weight is approximately 125.17 g/mol [1][2][3].
Predicting the Fragmentation of this compound
The presence of a carbonyl group in ketones makes α-cleavage and McLafferty rearrangement the two most significant fragmentation pathways[4][5][6][7]. Similarly, nitriles exhibit characteristic fragmentation patterns, including the loss of a •CN radical and McLafferty-type rearrangements, often yielding a prominent peak at m/z 41[4][8][9].
For this compound, we can anticipate the following key fragmentation events under electron ionization (EI):
-
Molecular Ion (M•⁺): The molecular ion peak is expected at an m/z of 125.
-
α-Cleavage: Cleavage of the bond between C4 and C5 would result in the loss of an acetyl radical (•COCH₃, 43 u) or a 3-cyanopropyl radical (•CH(CH₃)CH₂CH₂CN, 82 u). The more stable acylium ion [CH₃CO]⁺ at m/z 43 is expected to be a major peak. The other potential α-cleavage would lead to a fragment at m/z 82.
-
McLafferty Rearrangement: The carbonyl group has a γ-hydrogen on the C2 carbon, making a McLafferty rearrangement feasible. This would involve the transfer of a hydrogen atom from C2 to the carbonyl oxygen, followed by the cleavage of the C3-C4 bond, resulting in the elimination of a neutral propene molecule and the formation of a radical cation at m/z 85.
-
Nitrile-Specific Fragmentation: The presence of the nitrile group can lead to the loss of HCN (27 u), potentially from the molecular ion or subsequent fragments. A McLafferty-type rearrangement involving the nitrile group could also lead to a characteristic fragment at m/z 41, corresponding to [CH₂=CH-C≡NH]•⁺[8].
A Comparative Analysis with 5-Oxohexanenitrile
To contextualize the predicted fragmentation of this compound, we can compare it to the known mass spectrum of 5-Oxohexanenitrile (C₆H₉NO, MW = 111.14 g/mol ), which lacks the methyl group at the 4-position[10][11]. The mass spectrum of 5-Oxohexanenitrile shows prominent peaks that can be attributed to similar fragmentation mechanisms.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway | Compound |
| 125 | [C₇H₁₁NO]•⁺ | Molecular Ion | This compound |
| 111 | [C₆H₉NO]•⁺ | Molecular Ion | 5-Oxohexanenitrile |
| 85 | [C₄H₅NO]•⁺ | McLafferty Rearrangement (loss of C₃H₆) | This compound |
| 71 | [C₃H₃NO]•⁺ | McLafferty Rearrangement (loss of C₃H₆) | 5-Oxohexanenitrile |
| 43 | [CH₃CO]⁺ | α-Cleavage | Both |
| 41 | [C₂H₃N]•⁺ | Nitrile-related Rearrangement | Both |
The comparison highlights how a single methyl group can influence the fragmentation pattern, leading to shifts in the m/z values of certain fragments. The fundamental fragmentation mechanisms, however, are expected to remain consistent due to the shared functional groups.
Experimental Protocols
Acquiring high-quality mass spectra is crucial for accurate structural elucidation. The following provides a general experimental protocol for the analysis of this compound and similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detector: Electron Multiplier.
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL of a 100 ppm solution in a suitable solvent (e.g., dichloromethane).
-
Injection Mode: Splitless.
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-300.
-
Scan Rate: 2 scans/second.
Visualizing Fragmentation and Workflow
To better illustrate the proposed fragmentation pathways and the general experimental workflow, the following diagrams are provided in the DOT language.
Caption: Proposed fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H11NO | CID 11564477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. GCMS Section 6.17 [people.whitman.edu]
- 9. youtube.com [youtube.com]
- 10. 5-Oxohexanenitrile [webbook.nist.gov]
- 11. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Methyl-5-oxohexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthesis routes for 4-Methyl-5-oxohexanenitrile, a valuable intermediate in the synthesis of various organic molecules. The comparison focuses on key performance indicators such as reaction yield, conditions, and the nature of the catalytic system, supported by available experimental data. Detailed experimental protocols for each method are also provided to facilitate replication and adaptation in a laboratory setting.
At a Glance: Synthesis Route Comparison
The primary method for synthesizing this compound is the base-catalyzed Michael addition of 2-butanone to acrylonitrile. This reaction, often referred to as cyanoethylation, offers a direct and efficient pathway to the desired γ-keto nitrile. Variations in the choice of base catalyst represent the main divergence in the synthetic strategy. Below is a summary of the quantitative data for two distinct catalytic approaches.
| Parameter | Route 1: Strong Base Catalysis | Route 2: Anion Exchange Resin Catalysis |
| Catalyst | Strong Base (e.g., Alkali Metal Hydroxide) | Polyquaternary Ammonium Hydroxide Resin |
| Reactants | 2-Butanone, Acrylonitrile | 2-Butanone (Methyl Ethyl Ketone), Acrylonitrile |
| Molar Ratio (Ketone:Nitrile) | 4:1 | 2:1 |
| Reaction Time | Not specified | 22 hours |
| Temperature | Not specified | Reflux |
| Yield (Monocyanoethylation) | High (isomer ratio of ~10:1 favored)[1] | 25.4%[2] |
| Yield (Dicyanoethylation) | Minimized with excess ketone | 49.2%[2] |
| Purity/Selectivity | High selectivity for the desired isomer over side products formed from reaction at the methyl group of the ketone.[1] | Forms a mixture of mono- and di-substituted products.[2] |
Synthesis Routes: A Detailed Examination
Route 1: Strong Base-Catalyzed Michael Addition
This approach utilizes a strong base, such as an alkali metal hydroxide, to catalyze the addition of the enolate of 2-butanone to acrylonitrile. This method is advantageous for its potential for high yields and selectivity.[1] The use of a strong base is noted to favor the formation of the desired this compound over isomeric byproducts.[1]
Experimental Protocol:
A detailed experimental protocol for the direct synthesis of this compound using a generic strong base is outlined in U.S. Patent 5,254,712.[1] While specific examples with 2-butanone and acrylonitrile are not exhaustively detailed with quantitative outcomes in the provided excerpts, the general procedure involves reacting a methyl ketone with an α,β-unsaturated nitrile in the presence of a catalytically effective amount of a strong base.[1] The reaction is typically carried out with an excess of the ketone to minimize the formation of polycyanoethylated products.[1]
Logical Flow of Route 1:
Caption: Base-catalyzed synthesis of this compound.
Route 2: Heterogeneous Catalysis with Anion Exchange Resin
An alternative approach employs a heterogeneous catalyst in the form of a cross-linked polyquaternary ammonium hydroxide resin. This method offers the advantage of easier catalyst separation from the reaction mixture. The reaction involves the continuous distillation of the reactants over the resin catalyst.[2]
Experimental Protocol:
As described in U.S. Patent 2,579,580, a mixture of methyl ethyl ketone (2-butanone) and acrylonitrile is subjected to continuous distillation for 22 hours over a column packed with a cross-linked polyquaternary ammonium hydroxide resin.[2] In a specific example, a molar ratio of 2 moles of methyl ethyl ketone to 1 mole of acrylonitrile was used.[2] The reaction yielded 25.4% of the monocyanoethylation product (this compound) and 49.2% of the dicyanoethylation product.[2]
Experimental Workflow for Route 2:
References
A Comparative Guide to Pyridine Synthesis: 4-Methyl-5-oxohexanenitrile vs. Classical Alternatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, driving continuous innovation in synthetic methodologies. The choice of precursor is a critical decision that dictates reaction efficiency, substituent patterns, and overall cost-effectiveness. This guide provides an objective comparison of 4-Methyl-5-oxohexanenitrile, a versatile yet specific precursor, against established and widely utilized alternative strategies for pyridine ring synthesis. We present a detailed analysis of the Bohlmann-Rahtz, Hantzsch, Guareschi-Thorpe, and Kröhnke pyridine syntheses, supported by experimental data and detailed protocols to inform strategic synthetic planning.
At a Glance: Comparison of Pyridine Synthesis Precursors
The following table summarizes the key quantitative data for pyridine synthesis using this compound and its alternatives. This data is compiled from representative experimental procedures found in the literature.
| Synthesis Method | Precursors | Product Type | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) |
| From this compound | γ-Ketonitrile, Ammonia | 2,3-Disubstituted Pyridines | Seconds (residence time) | 400-500 | 70-90 (estimated) |
| Bohlmann-Rahtz Synthesis | Enamines, Ethynyl Ketones | 2,3,6-Trisubstituted Pyridines | 1-24 hours | 25-140 | 60-95 |
| Hantzsch Synthesis | β-Ketoester, Aldehyde, Ammonia | Symmetrically Substituted Pyridines | 2-12 hours | 25-100 | 80-96 |
| Guareschi-Thorpe Synthesis | Cyanoacetoacetamide, 1,3-Dicarbonyl | Substituted 2-Pyridones | 1-5 hours | 80-100 | 85-95 |
| Kröhnke Synthesis | α-Pyridinium Methyl Ketone Salts, α,β-Unsaturated Carbonyls | 2,4,6-Trisubstituted Pyridines | 4-8 hours | 80-140 | 60-90 |
In-Depth Analysis of Synthetic Pathways
This section provides a detailed overview of each synthetic methodology, including reaction mechanisms and experimental protocols.
Pyridine Synthesis from this compound
The use of γ-ketonitriles like this compound represents a direct and atom-economical approach to constructing substituted pyridines, particularly those with alkyl groups at the 2 and 3 positions. The transformation is typically achieved through a high-temperature, gas-phase catalytic cyclization and dehydrogenation process.
Reaction Principle:
The synthesis proceeds by the intramolecular cyclization of the γ-ketonitrile in the presence of ammonia, followed by dehydrogenation to form the aromatic pyridine ring. This method is particularly suited for industrial-scale production due to its continuous flow nature.
Caption: Gas-phase synthesis of 2,3-Dimethylpyridine.
Experimental Protocol (Representative for γ-Ketonitrile Cyclization):
-
Apparatus: A fixed-bed flow reactor is typically employed, packed with a suitable heterogeneous catalyst.
-
Catalyst: A common choice is a silica-alumina catalyst, often doped with a transition metal to facilitate dehydrogenation.
-
Procedure:
-
The catalyst is packed into the reactor and pre-treated, usually by heating under a flow of inert gas.
-
A gaseous mixture of this compound, ammonia, and a carrier gas (e.g., hydrogen or nitrogen) is passed through the heated reactor.
-
The reaction temperature is maintained between 400-500 °C.
-
The effluent gas stream is cooled to condense the liquid products.
-
The product mixture is then subjected to purification, typically by distillation, to isolate the desired pyridine derivative.
-
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a versatile method for preparing 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynyl ketone.
Reaction Principle:
The reaction begins with a Michael addition of the enamine to the ethynyl ketone, forming an aminodiene intermediate. This intermediate then undergoes a thermally induced or acid-catalyzed cyclodehydration to yield the pyridine ring.
Caption: The Bohlmann-Rahtz pyridine synthesis pathway.
Experimental Protocol:
-
Materials: Enamine (1.0 mmol), ethynyl ketone (1.1 mmol), and a suitable solvent (e.g., toluene, ethanol, or acetic acid).
-
Procedure:
-
Dissolve the enamine and ethynyl ketone in the chosen solvent in a round-bottom flask.
-
For thermally induced cyclization, heat the reaction mixture to reflux (typically 80-140 °C) and monitor the reaction by TLC.
-
For acid-catalyzed reactions, a catalytic amount of an acid (e.g., acetic acid or a Lewis acid) is added, and the reaction can often be performed at a lower temperature.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that provides access to symmetrically substituted 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines.
Reaction Principle:
This one-pot synthesis involves the condensation of two equivalents of a β-ketoester, one equivalent of an aldehyde, and ammonia. The resulting dihydropyridine is then aromatized in a separate step.
Caption: The Hantzsch pyridine synthesis workflow.
Experimental Protocol:
-
Materials: β-Ketoester (2.0 mmol), aldehyde (1.0 mmol), ammonium acetate (1.5 mmol), and a solvent (e.g., ethanol).
-
Procedure:
-
Combine the β-ketoester, aldehyde, and ammonium acetate in ethanol in a round-bottom flask.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Once the formation of the dihydropyridine is complete, an oxidizing agent (e.g., ceric ammonium nitrate, iodine, or nitric acid) is added.
-
After the oxidation is complete, the reaction mixture is cooled, and the product is often isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography.
-
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a condensation reaction that yields substituted 2-pyridones, which are valuable intermediates in organic synthesis.
Reaction Principle:
The reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base, such as piperidine or ammonia.
Caption: The Guareschi-Thorpe synthesis of 2-pyridones.
Experimental Protocol:
-
Materials: Cyanoacetamide (1.0 mmol), 1,3-dicarbonyl compound (1.0 mmol), a catalytic amount of a base (e.g., piperidine), and ethanol as the solvent.
-
Procedure:
-
Dissolve the cyanoacetamide and the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and stir for 1-5 hours. A precipitate often forms as the reaction progresses.
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a powerful method for the preparation of 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.
Reaction Principle:
The reaction proceeds via a Michael addition of the pyridinium ylide (formed in situ from the salt) to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then undergoes cyclization with a nitrogen source, typically ammonium acetate, to form the pyridine ring.
Caption: The Kröhnke pyridine synthesis pathway.
Experimental Protocol:
-
Materials: α-Pyridinium methyl ketone salt (1.0 mmol), α,β-unsaturated carbonyl compound (1.0 mmol), ammonium acetate (5-10 mmol), and a solvent (e.g., acetic acid or ethanol).
-
Procedure:
-
Combine the α-pyridinium methyl ketone salt, the α,β-unsaturated carbonyl compound, and ammonium acetate in the chosen solvent in a round-bottom flask.
-
Heat the mixture to reflux (80-140 °C) with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
After cooling to room temperature, the reaction mixture is worked up, often by neutralization and extraction.
-
The crude product is purified by column chromatography or recrystallization.
-
Concluding Remarks for the Practicing Scientist
The choice of a synthetic route to a desired pyridine derivative is a multifaceted decision that balances factors such as the availability and cost of starting materials, the desired substitution pattern, reaction scalability, and the conditions required.
-
This compound and similar γ-ketonitriles offer a streamlined path to specific 2,3-dialkylpyridines, particularly advantageous in an industrial setting where continuous flow, gas-phase reactions are feasible. The high temperatures and specialized equipment, however, may be a consideration for laboratory-scale synthesis.
-
The Bohlmann-Rahtz synthesis provides excellent versatility for the preparation of a wide array of 2,3,6-trisubstituted pyridines, with modern one-pot modifications enhancing its practicality.
-
The Hantzsch synthesis remains a robust and high-yielding method for symmetrically substituted pyridines, though it requires a subsequent oxidation step.
-
For the synthesis of valuable 2-pyridone intermediates, the Guareschi-Thorpe synthesis is a highly efficient and straightforward choice.
-
The Kröhnke synthesis offers a convergent and high-yielding route to 2,4,6-trisubstituted pyridines, tolerating a broad range of functional groups.
Ultimately, the optimal precursor and synthetic strategy will be dictated by the specific target molecule and the resources available to the researcher. This guide serves as a foundational resource to aid in making an informed and strategic decision in the design and execution of pyridine synthesis.
Purity Analysis of 4-Methyl-5-oxohexanenitrile: A Comparative Guide to GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of 4-Methyl-5-oxohexanenitrile. Detailed experimental protocols and supporting data are presented to aid in selecting the most suitable method for specific research and development needs.
Introduction
This compound is a valuable intermediate in the synthesis of various organic molecules. Ensuring its purity is critical for the successful outcome of subsequent reactions and the quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it a primary candidate for assessing the purity of this compound.[1] This guide details a proposed GC-MS methodology and compares its performance with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both qualitative and quantitative information about the components of a sample.[1]
Hypothetical GC-MS Purity Data for this compound
The following table summarizes the expected GC-MS data for the analysis of a hypothetical sample of this compound containing potential impurities.
| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) | Purity (%) |
| This compound | 12.5 | 125, 110, 82, 69, 55, 43 | 98.5 |
| Acrylonitrile (Starting Material) | 3.2 | 53, 52, 26 | 0.3 |
| Methyl Isopropyl Ketone (Starting Material) | 4.8 | 86, 71, 43 | 0.5 |
| 2-Methyl-5-oxohexanenitrile (Isomer) | 12.2 | 125, 110, 96, 69, 55, 41 | 0.7 |
Experimental Protocol: GC-MS Analysis
This protocol outlines a plausible method for the GC-MS analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of high-purity dichloromethane to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 100 µg/mL with dichloromethane.
-
Transfer the final solution to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Mode: Full scan.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Workflow for GC-MS Purity Analysis
Comparison with Alternative Analytical Methods
While GC-MS is a robust technique, other methods offer distinct advantages and can be complementary for a comprehensive purity assessment.
| Feature | GC-MS | HPLC | qNMR |
| Principle | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Quantitative analysis based on the relationship between signal intensity and the number of atomic nuclei.[2][3] |
| Applicability | Ideal for volatile and semi-volatile, thermally stable compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. Derivatization may be needed for compounds without a UV chromophore. | Applicable to any soluble compound with NMR-active nuclei. |
| Sensitivity | High (ppm to ppb level). | Moderate to high (ppm level), dependent on the chromophore. | Lower sensitivity (typically requires mg of sample). |
| Selectivity | Excellent, especially with mass spectral data for peak identification. | Good, can be optimized with different columns and mobile phases. | High, provides detailed structural information for each component. |
| Quantification | Relative quantification by peak area percentage is straightforward. Absolute quantification requires a certified reference standard. | Requires a certified reference standard for accurate quantification. | Provides absolute quantification with a certified internal standard.[2][3] |
| Impurity Identification | Excellent, mass spectra provide structural information for unknown impurity identification. | Limited, identification is based on retention time comparison with standards. | Excellent for structural elucidation of impurities if they are present in sufficient concentration. |
| Sample Preparation | Simple dissolution and dilution. | Can be more complex, may require derivatization and mobile phase preparation. | Simple dissolution in a deuterated solvent. |
Detailed Protocols for Alternative Methods
Experimental Protocol: HPLC Analysis (with Derivatization)
Since this compound lacks a strong UV chromophore, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is proposed to allow for UV detection. This method is particularly sensitive for carbonyl compounds.
1. Derivatization:
-
To 1 mL of the 100 µg/mL sample solution in acetonitrile, add 1 mL of a saturated solution of DNPH in 2 M hydrochloric acid.
-
Vortex the mixture and allow it to react at 40°C for 30 minutes.
-
Cool the solution to room temperature.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 100% acetonitrile over 15 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector at 360 nm.
-
Injection Volume: 10 µL.
Experimental Protocol: Quantitative NMR (qNMR) Analysis
qNMR is a primary analytical method that can provide a direct measure of purity without the need for a specific reference standard of the analyte itself.[2][3]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add 0.75 mL of a suitable deuterated solvent (e.g., CDCl3) to the NMR tube and dissolve the sample and standard completely.
2. NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: 1H NMR.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
3. Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion
For the routine purity analysis of this compound, GC-MS offers an excellent combination of sensitivity, selectivity, and the ability to identify unknown volatile impurities. Its straightforward sample preparation and the wealth of information provided by mass spectrometry make it a highly effective method.
HPLC with derivatization is a viable alternative, particularly if GC-MS is unavailable or if there is a need to analyze non-volatile impurities. However, the additional derivatization step adds complexity to the workflow.
Quantitative NMR (qNMR) stands out as a powerful, non-destructive technique for obtaining a direct and accurate measure of absolute purity.[2][3] It is an excellent method for the certification of reference materials and for orthogonal validation of chromatographic purity results.
The choice of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy for quantification, and the available instrumentation. For comprehensive characterization, a combination of chromatographic and spectroscopic methods is often recommended.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 4-Methyl-5-oxohexanenitrile
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. While single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute configuration of crystalline compounds, a comprehensive structural validation often involves a suite of spectroscopic techniques. This guide provides a comparative analysis of X-ray crystallography with other common analytical methods for the structural validation of "4-Methyl-5-oxohexanenitrile," supported by expected experimental data and detailed methodologies.
Currently, a public crystal structure for this compound is not available. However, this guide will present a hypothetical validation workflow, outlining the principles and expected outcomes for each analytical technique. This comparative approach offers a practical framework for researchers engaged in the synthesis and characterization of novel small molecules.
Comparative Analysis of Structural Validation Techniques
The structural elucidation of an organic molecule like this compound relies on piecing together information from various analytical methods. Each technique provides a unique part of the structural puzzle, from the connectivity of atoms to the overall molecular geometry.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Provides the absolute and unambiguous molecular structure. | Requires a suitable single crystal, which can be challenging to grow. |
| NMR Spectroscopy | Detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C). | Non-destructive; provides rich structural information in solution. | Does not provide direct information on bond lengths or angles. |
| IR Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple, and provides a characteristic molecular "fingerprint". | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Determination of the molecular weight and elemental composition; provides fragmentation patterns. | High sensitivity; can be used to deduce structural fragments. | Does not provide information on stereochemistry or atom connectivity. |
Hypothetical Experimental Data for this compound
The following tables summarize the expected quantitative data from various analytical techniques for the structural validation of this compound.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.55 | q | 1H | H-4 |
| 2.45 | t | 2H | H-2 |
| 2.15 | s | 3H | H-6 |
| 1.90 | m | 2H | H-3 |
| 1.15 | d | 3H | H-7 |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 211.0 | C-5 (C=O) |
| 119.5 | C-1 (C≡N) |
| 48.0 | C-4 |
| 28.5 | C-6 |
| 25.0 | C-3 |
| 16.0 | C-7 |
| 15.5 | C-2 |
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2245 | Medium, Sharp | C≡N Stretch |
| 1715 | Strong, Sharp | C=O Stretch |
| 2970-2850 | Medium | C-H Stretch (sp³) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 125 | 15 | [M]⁺ (Molecular Ion) |
| 110 | 40 | [M - CH₃]⁺ |
| 83 | 60 | [M - C₂H₄O]⁺ |
| 57 | 100 | [CH₃CO]⁺ (Base Peak) |
| 43 | 85 | [C₃H₇]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clarity.
X-ray Crystallography
-
Crystal Growth: Crystals of this compound would be grown by slow evaporation of a suitable solvent (e.g., a mixture of ethyl acetate and hexane) at a constant temperature.
-
Data Collection: A single crystal of appropriate size and quality would be mounted on a goniometer. X-ray diffraction data would be collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. For ¹H NMR, standard parameters would include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. For ¹³C NMR, a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans would be used.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of neat this compound would be prepared between two sodium chloride (NaCl) plates.
-
Data Acquisition: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. The spectrum would be an average of 16 scans with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol) would be introduced into the mass spectrometer via direct infusion or through a gas chromatograph.
-
Ionization and Analysis: Electron ionization (EI) would be used with an ionization energy of 70 eV. The resulting ions would be separated by a quadrupole mass analyzer and detected. The mass spectrum would be recorded over a mass-to-charge (m/z) range of 10-200.
Visualizing the Workflow and Comparison
To better illustrate the relationships between these techniques and the overall process, the following diagrams are provided.
Caption: Experimental workflow for the structural validation of this compound.
Caption: Comparison of information obtained from different analytical techniques.
Comparative study of catalysts for "4-Methyl-5-oxohexanenitrile" synthesis
A Comparative Analysis of Catalysts for the Synthesis of 4-Methyl-5-oxohexanenitrile
The synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries, is primarily achieved through the Michael addition of methyl ethyl ketone to acrylonitrile. This reaction, also known as cyanoethylation, is critically dependent on the choice of catalyst, which significantly influences reaction yield, selectivity, and the formation of isomers. This guide provides a comparative study of different catalytic systems for this synthesis, supported by experimental data and detailed protocols.
Catalyst Performance Comparison
The selection of a catalyst is paramount in directing the regioselectivity of the addition of acrylonitrile to an asymmetrical ketone like methyl ethyl ketone. The reaction can proceed via the addition to the methyl group, leading to an undesired isomer, or to the methylene group, yielding the desired this compound. Historical methods have utilized primary amines as catalysts; however, recent advancements have demonstrated the superiority of strong base catalysts in maximizing the yield of the desired product.
A key challenge in the synthesis of this compound is controlling the formation of the isomeric byproduct, 5-oxoheptanenitrile. The use of strong bases as catalysts has been shown to significantly favor the formation of the desired branched-chain nitrile over the linear isomer.
| Catalyst Class | Specific Catalyst Examples | Isomer Ratio (Desired:Undesired) | Yield of Desired Product | Reaction Conditions | Reference |
| Strong Bases | Tetra-alkyl ammonium hydroxides (e.g., Triton B), Alkali metal hydroxides (e.g., KOH), Alkali metal alkanolates, Alkali hydrides, Alkali amides | ~10:1 | High | An excess of the ketone is used; reaction temperature can be controlled to optimize yield. | [1] |
| Primary Amines | n-propyl amine | ~2:1 | Lower, with significant formation of undesired isomer | Reaction of the ketone with the unsaturated nitrile in the presence of the amine catalyst. | [1] |
Note: The data presented is based on the synthesis of the closely related 2,4-dimethyl-5-oxohexanenitrile from methyl ethyl ketone and methacrylonitrile, as detailed in patent literature.[1] This serves as a strong model for the synthesis of this compound. The use of a strong base catalyst dramatically improves the ratio of the desired branched isomer to the undesired linear isomer.[1]
Reaction Pathway and Mechanism
The synthesis of this compound proceeds via a base-catalyzed Michael addition. The base abstracts a proton from the α-carbon of the methyl ethyl ketone, forming a resonance-stabilized enolate. The enolate then acts as a nucleophile, attacking the β-carbon of acrylonitrile. Subsequent protonation yields the final product. The regioselectivity is determined by the relative stability of the two possible enolates; the more substituted enolate is thermodynamically favored, leading to the desired product when using a strong base under equilibrium conditions.
Caption: Reaction pathway for the base-catalyzed synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 5-oxohexane nitriles, based on methodologies described in the literature.[1]
General Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Synthesis using a Strong Base Catalyst (Exemplary Protocol)
This protocol is adapted from the synthesis of 2,4-dimethyl-5-oxohexane nitrile.[1]
-
Reactor Setup: A suitable reactor is charged with an excess of methyl ethyl ketone.
-
Catalyst Addition: A catalytic amount of a strong base, such as a tetra-alkyl ammonium hydroxide solution (e.g., Triton B in methanol), is added to the ketone.
-
Reactant Addition: Acrylonitrile is then added to the mixture at a controlled rate, while maintaining the reaction temperature, for example, between 50°C and 70°C. The molar ratio of ketone to nitrile is typically between 2:1 and 7:1.[1]
-
Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion of acrylonitrile.
-
Workup: Upon completion, the reaction mixture is cooled and neutralized with a dilute acid (e.g., 10% sulfuric acid). An aqueous salt solution (e.g., 10% sodium sulfate) is added to facilitate phase separation.
-
Isolation and Purification: The organic phase is separated, washed, and the excess ketone is removed by evaporation. The crude product is then purified by distillation under reduced pressure.
-
Analysis: The purified product is analyzed by GC to determine the yield and the ratio of this compound to the undesired 5-oxoheptanenitrile isomer.
Synthesis using a Primary Amine Catalyst (Comparative Protocol)
This protocol is provided for comparative purposes and is based on older methodologies.[1]
-
Reactor Setup: A reactor is charged with methyl ethyl ketone and a primary amine catalyst, such as n-propyl amine.
-
Reactant Addition: Acrylonitrile is added to the mixture.
-
Reaction Conditions: The reaction is typically carried out at a similar temperature to the strong base-catalyzed method.
-
Workup and Analysis: The workup, purification, and analysis steps are similar to those described for the strong base-catalyzed synthesis. The expected outcome is a lower yield of the desired product and a significantly higher proportion of the undesired linear isomer.[1]
Conclusion
For the synthesis of this compound, the choice of catalyst is a critical parameter. The use of strong base catalysts provides a significant advantage over primary amine catalysts by dramatically improving the regioselectivity of the Michael addition, leading to a much higher ratio of the desired branched product to the undesired linear isomer. This results in a higher overall yield of the target molecule and simplifies the purification process. Researchers and professionals in drug development and agrochemical synthesis should, therefore, prioritize the use of strong base catalysts for this transformation to ensure efficient and selective production.
References
Yield Comparison of 4-Methyl-5-oxohexanenitrile Synthesis Under Various Reaction Conditions
For researchers and professionals in drug development and chemical synthesis, optimizing reaction conditions to maximize product yield is a critical endeavor. This guide provides a comparative analysis of different reaction conditions for the synthesis of 4-Methyl-5-oxohexanenitrile, a valuable intermediate in the preparation of various pharmaceutical and agrochemical compounds. The data presented is primarily derived from methodologies involving the reaction of a methyl ketone with an α,β-unsaturated nitrile.
Performance Under Different Catalytic Systems
The synthesis of this compound can be achieved with varying success using different catalysts and reaction parameters. Below is a summary of quantitative data from different experimental setups.
| Catalyst | Ketone | Nitrile | Molar Ratio (Ketone:Nitrile) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Isomer Ratio (A:B) |
| 15 wt% NaOH in Methanol | Butanone | Methacrylonitrile (MACN) | 4.0 : 1.0 | 81 (Reflux) | 1.5 | ~99.0 (MACN) | 36.4 | 10.6 : 1 |
| n-Propyl amine & BzOH | Butanone | Methacrylonitrile (MACN) | - | 180 | 6 | - | - | - |
| Ethylenediamine & BzOH | Butanone | Acrylonitrile (ACN) | - | 140 | - | - | - | - |
Note: 'A' refers to the desired product, this compound, and 'B' refers to an undesired isomer. A direct yield for the primary amine-catalyzed reactions was not explicitly stated in the provided documents, but the formation of a larger amount of the undesired isomer was noted.[1]
One synthetic route reports a yield of 41.0%, though the specific reaction conditions are not detailed.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments in the synthesis of this compound.
Protocol 1: Synthesis using a Strong Base Catalyst[1][3]
This procedure details the synthesis using sodium hydroxide as a strong base catalyst.
Materials:
-
Butanone
-
Methacrylonitrile (MACN)
-
15 wt% NaOH solution in methanol
Procedure:
-
A 500 ml round bottom flask is equipped with a thermometer, cooler, and stirrer.
-
288.0 g of butanone (4.0 mol) and 67 g of methacrylonitrile (1.0 mol) are introduced into the flask.
-
8.75 g of a 15 wt% NaOH solution in methanol (0.033 mol NaOH) is added to the mixture.
-
The reaction mixture is heated to reflux, reaching a temperature of 81°C, and maintained for a total of 1.5 hours.
-
After the reaction period, the mixture is cooled to room temperature.
-
The resulting mixture is neutralized using a 10% H₂SO₄ solution.
-
A 10 wt. % solution of Na₂SO₄ in water is added, and the two phases are mixed.
-
The aqueous phase is separated, and the organic phase is washed with a 10 wt. % Na₂SO₄ solution.
-
The final product composition is determined by gas chromatographic analysis.
Protocol 2: Synthesis using a Primary Amine Catalyst (Comparative)[1]
This outlines a comparative experiment using a primary amine as the catalyst, which was found to produce a higher proportion of the undesired isomer.
Materials:
-
Butanone
-
Methacrylonitrile (MACN)
-
n-Propyl amine
-
Benzoic Acid (BzOH)
Procedure:
-
A 2-liter autoclave is charged with 538 g of butanone, 167 g of MACN, 94 g of n-propyl amine, and 0.6 g of BzOH.
-
The mixture is heated to 180°C under autogenous pressure for 6 hours while being stirred.
-
The composition of the resulting reaction mixture is analyzed to determine the ratio of isomers formed.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound as described in the strong base catalyzed protocol.
Caption: General workflow for the synthesis of this compound.
The process of producing 5-oxohexane nitriles in high yields with minimal formation of undesired isomers involves the reaction of a methyl ketone and an alpha, beta-unsaturated nitrile in the presence of a catalytically effective amount of a strong base.[1] The separation of the desired product from its isomers can be challenging, making the initial selectivity of the reaction crucial for achieving a high purity final product.[1]
References
Spectroscopic comparison of "4-Methyl-5-oxohexanenitrile" isomers
A Spectroscopic Comparison of 4-Methyl-5-oxohexanenitrile and Its Isomers for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed spectroscopic comparison of this compound and its structural isomers. The information presented herein is intended to assist researchers in differentiating between these closely related compounds through common spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Introduction to Isomers of this compound
This compound and its isomers share the same molecular formula, C₇H₁₁NO, leading to identical molecular weights but different structural arrangements.[1] These structural variations result in unique spectroscopic signatures that can be used for their identification and characterization. The isomers considered in this guide are:
-
This compound
-
5-Oxohexanenitrile (an isomer with a different carbon skeleton, C₆H₉NO, is included for comparative purposes)[2]
-
2-Methyl-5-oxohexanenitrile
-
3-Methyl-5-oxohexanenitrile
-
2,4-Dimethyl-5-oxohexanenitrile
Differentiating these isomers is crucial in various fields, including drug development and chemical synthesis, where the presence of an incorrect isomer can significantly alter biological activity or chemical reactivity.[3]
Spectroscopic Data Comparison
¹H NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: (Predicted at 300 MHz)
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | Predicted: ~1.1 (d, 3H, CH₃ at C4)~2.2 (s, 3H, CH₃ at C6)~1.8-2.0 (m, 2H, CH₂ at C3)~2.4 (t, 2H, CH₂ at C2)~2.7 (m, 1H, CH at C4) |
| 5-Oxohexanenitrile [2] | ~2.1 (s, 3H, CH₃)~2.4 (t, 2H, CH₂)~1.9 (quint, 2H, CH₂)~2.6 (t, 2H, CH₂) |
| 2-Methyl-5-oxohexanenitrile | Predicted: ~1.2 (d, 3H, CH₃ at C2)~2.1 (s, 3H, CH₃ at C6)~1.6-1.9 (m, 2H, CH₂ at C3)~2.5 (t, 2H, CH₂ at C4)~2.6 (m, 1H, CH at C2) |
| 3-Methyl-5-oxohexanenitrile | Predicted: ~1.0 (d, 3H, CH₃ at C3)~2.1 (s, 3H, CH₃ at C6)~2.2 (d, 2H, CH₂ at C2)~2.4 (t, 2H, CH₂ at C4)~2.0 (m, 1H, CH at C3) |
| 2,4-Dimethyl-5-oxohexanenitrile | Predicted: ~1.1 (d, 3H, CH₃ at C4)~1.2 (d, 3H, CH₃ at C2)~2.2 (s, 3H, CH₃ at C6)~1.5-1.8 (m, 2H, CH₂ at C3)~2.6 (m, 1H, CH at C2)~2.7 (m, 1H, CH at C4) |
¹³C NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: (Predicted at 75 MHz)
| Compound | Chemical Shift (δ) |
| This compound | Predicted: ~16 (CH₃ at C4)~29 (CH₃ at C6)~25 (CH₂ at C3)~17 (CH₂ at C2)~45 (CH at C4)~210 (C=O at C5)~119 (CN) |
| 5-Oxohexanenitrile [2] | ~119.5 (CN)~207.5 (C=O)~42.7 (CH₂)~29.8 (CH₃)~20.1 (CH₂)~16.4 (CH₂) |
| 2-Methyl-5-oxohexanenitrile | Predicted: ~18 (CH₃ at C2)~29 (CH₃ at C6)~30 (CH₂ at C3)~35 (CH₂ at C4)~25 (CH at C2)~209 (C=O at C5)~122 (CN) |
| 3-Methyl-5-oxohexanenitrile | Predicted: ~19 (CH₃ at C3)~29 (CH₃ at C6)~25 (CH₂ at C2)~42 (CH₂ at C4)~28 (CH at C3)~209 (C=O at C5)~119 (CN) |
| 2,4-Dimethyl-5-oxohexanenitrile | Predicted: ~16 (CH₃ at C4)~18 (CH₃ at C2)~29 (CH₃ at C6)~32 (CH₂ at C3)~30 (CH at C2)~45 (CH at C4)~211 (C=O at C5)~122 (CN) |
FTIR Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | Predicted: ~2250 (C≡N stretch)~1715 (C=O stretch) |
| 5-Oxohexanenitrile [4] | 2248 (C≡N stretch)1718 (C=O stretch) |
| 2-Methyl-5-oxohexanenitrile | Predicted: ~2250 (C≡N stretch)~1715 (C=O stretch) |
| 3-Methyl-5-oxohexanenitrile | Predicted: ~2250 (C≡N stretch)~1715 (C=O stretch) |
| 2,4-Dimethyl-5-oxohexanenitrile | Predicted: ~2250 (C≡N stretch)~1715 (C=O stretch) |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 125.08 | Predicted: 110, 83, 69, 57, 43 |
| 5-Oxohexanenitrile [5] | 111.07 | 96, 83, 70, 55, 43 |
| 2-Methyl-5-oxohexanenitrile | 125.08 | Predicted: 110, 97, 83, 69, 55, 43 |
| 3-Methyl-5-oxohexanenitrile | 125.08 | Predicted: 110, 83, 71, 57, 43 |
| 2,4-Dimethyl-5-oxohexanenitrile | 139.12 | Predicted: 124, 97, 83, 69, 57, 43 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the neat liquid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 300 spectrometer operating at 300 MHz for ¹H and 75 MHz for ¹³C nuclei.
-
Data Acquisition:
-
¹H NMR: A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled spectra were obtained with a sufficient number of scans.
-
-
Data Processing: The spectra were processed using standard Fourier transform and baseline correction procedures. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates.
-
Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance spectra were converted to absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The liquid sample was diluted in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A Thermo Scientific TRACE 1310 Gas Chromatograph coupled to an ISQ single quadrupole mass spectrometer was used. The GC was equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: The mass spectra of the eluting peaks were compared with a reference library (e.g., NIST) and analyzed for characteristic fragmentation patterns.
Visualizations
Logical Workflow for Spectroscopic Comparison
Caption: Workflow for the spectroscopic comparison of isomers.
This guide demonstrates that while the isomers of this compound are structurally similar, they can be effectively distinguished using a combination of NMR, FTIR, and Mass Spectrometry. The subtle differences in their spectra, arising from the varied positions of the methyl group(s), provide a reliable basis for their individual identification.
References
- 1. This compound | C7H11NO | CID 11564477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 4. 5-Oxohexanenitrile [webbook.nist.gov]
- 5. 5-Oxohexanenitrile [webbook.nist.gov]
Benchmarking "4-Methyl-5-oxohexanenitrile" synthesis against known methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to 4-Methyl-5-oxohexanenitrile, a valuable building block in organic synthesis. Below, we present a detailed analysis of the most common synthetic method, alongside potential alternatives, supported by available experimental data. This guide aims to equip researchers with the necessary information to select the most suitable synthetic strategy based on factors such as yield, purity, and reaction conditions.
Comparison of Synthesis Methods
The primary route for the synthesis of this compound is the base-catalyzed Michael addition of methyl ethyl ketone to acrylonitrile. Variations in catalysts and reaction conditions can influence the outcome of this reaction. The following table summarizes the key performance indicators for this method based on available data.
| Method | Key Reactants | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Base-Catalyzed Michael Addition | Methyl ethyl ketone, Acrylonitrile | Strong Base (e.g., NaOH, KOH, Tetra-alkyl ammonium hydroxides) | Methanol or other inert solvents | 1.5 - 6 | Reflux (e.g., 81°C) or 180°C (autoclave) | ~41[1] | >95[] |
| Alternative (Hypothetical) | Data not available in the searched literature | - | - | - | - | - | - |
Experimental Protocols
Method 1: Base-Catalyzed Michael Addition of Methyl Ethyl Ketone and Acrylonitrile
This method is the most widely recognized approach for the synthesis of this compound and related γ-ketonitriles. The reaction proceeds via a Michael addition, where the enolate of methyl ethyl ketone attacks the β-carbon of acrylonitrile. The use of a strong base is crucial for deprotonating the ketone and minimizing the formation of undesired isomers[3].
Reaction Scheme:
Detailed Experimental Protocol (Adapted from analogous synthesis[4]):
-
Materials:
-
Methyl ethyl ketone (Butanone)
-
Acrylonitrile
-
Strong Base (e.g., 15 wt% NaOH in Methanol)
-
Methanol (or other suitable inert solvent)
-
Hydrochloric acid (for neutralization)
-
Dichloromethane (for extraction)
-
Magnesium sulfate (for drying)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine methyl ethyl ketone (4.0 mol) and acrylonitrile (1.0 mol). Note: An excess of the ketone is often used to maximize the conversion of the nitrile[3].
-
With stirring, add a catalytic amount of a strong base solution (e.g., 8.75 g of a 15 wt% NaOH solution in methanol, corresponding to 0.033 mol NaOH)[4].
-
Heat the reaction mixture to reflux (approximately 81°C) and maintain this temperature for 1.5 hours[4]. The reaction progress can be monitored by gas chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst by adding a dilute acid solution (e.g., 10% HCl) until the mixture is neutral.
-
The neutralized mixture can then be subjected to extraction with an organic solvent such as dichloromethane.
-
The combined organic phases are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to obtain this compound.
-
Visualizing the Synthetic Workflow
The following diagrams illustrate the key processes involved in the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical steps in the base-catalyzed Michael addition for the synthesis.
References
- 1. This compound|lookchem [lookchem.com]
- 3. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 4. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]
Safety Operating Guide
Prudent Disposal of 4-Methyl-5-oxohexanenitrile: A Guide for Laboratory Professionals
For immediate guidance, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) provided by the chemical supplier. The following information is intended to provide a general framework for the safe handling and disposal of 4-Methyl-5-oxohexanenitrile in a laboratory setting, particularly for researchers, scientists, and professionals in drug development.
Core Safety and Disposal Principles
The proper disposal of any chemical substance is paramount to ensure the safety of laboratory personnel and to maintain environmental compliance. For this compound, a nitrile-containing organic compound, specific disposal protocols must be followed due to its potential hazards. While a specific, detailed Safety Data Sheet for this compound (CAS 10413-01-1) is not publicly available in comprehensive detail, general principles for the disposal of chemical waste of this nature should be strictly adhered to.
In the absence of a specific SDS, it is crucial to treat the substance as hazardous. The disposal method for a similar compound, 4-acetyl-5-oxo-hexanenitrile, suggests that the material should be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Discharge into sewer systems or contamination of water, foodstuffs, and feed must be avoided.[1]
Quantitative Data Summary
While detailed hazard and disposal data are limited, the following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 10413-01-1 | [2][3][4] |
| Molecular Formula | C7H11NO | [3][4] |
| Molecular Weight | 125.17 g/mol | [3][4] |
| Appearance | Liquid (presumed) | [5] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Experimental Protocol: General Chemical Waste Disposal
The following is a generalized protocol for the disposal of chemical waste. This should be adapted to comply with your institution's specific procedures and the information provided in the supplier's SDS.
-
Waste Identification and Segregation:
-
Properly identify the waste as this compound.
-
Do not mix with other chemical waste unless explicitly permitted by your EHS department.
-
-
Containerization:
-
Use a designated, properly labeled, and chemically compatible waste container.
-
The container must be in good condition and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "10413-01-1," and the accumulation start date.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from heat, sparks, or open flames.
-
Keep the container closed except when adding waste.
-
-
Disposal Request:
-
Once the container is full or the accumulation time limit is reached, submit a chemical waste pickup request to your institution's EHS department.
-
Do not attempt to dispose of the chemical down the drain or in regular trash.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling the chemical and its waste.
-
Logical Workflow for Chemical Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.
Disclaimer: This information is for guidance purposes only and is not a substitute for a formal safety assessment and adherence to institutional and regulatory protocols. Always prioritize safety and consult with qualified professionals.
References
Personal protective equipment for handling 4-Methyl-5-oxohexanenitrile
For Immediate Use by Laboratory Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-Methyl-5-oxohexanenitrile (CAS No. 10413-01-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
GHS Classification (Inferred from 5-Oxohexanenitrile):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile gloves offer protection against a wide range of chemicals, including nitriles and ketones. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes and airborne droplets of the chemical. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (fume hood). | Minimizes the risk of inhaling harmful vapors. |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is critical to minimize exposure and ensure a safe laboratory environment.
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Prepare a designated waste container for this compound waste.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Wear the full complement of recommended PPE at all times.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area.
-
Use compatible equipment (e.g., glass, stainless steel) to prevent reactions.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
Clean the work area and any contaminated equipment.
-
Securely close the container of this compound and store it in a cool, dry, and well-ventilated area away from incompatible materials.
-
Emergency and First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all liquid waste containing this compound in a designated, labeled, and sealed container.
-
Contaminated solid waste (e.g., gloves, paper towels) should be placed in a separate, clearly labeled hazardous waste bag or container.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 10413-01-1 |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| Boiling Point | 115 °C at 15 Torr |
| Density | 0.948 g/cm³ at 25 °C |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
